Amg-837
Descripción
Propiedades
IUPAC Name |
(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNBMMVVZRSGH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676764 | |
| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865231-46-5 | |
| Record name | AMG-837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMG-837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of AMG-837 on GPR40: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-837 is a potent, orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with GPR40 and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details experimental protocols for assessing compound activity, and provides visual representations of the signaling pathways and experimental workflows. This compound primarily signals through the Gαq/11 pathway, leading to intracellular calcium mobilization and potentiation of glucose-stimulated insulin secretion (GSIS). Unlike full GPR40 agonists, this compound does not significantly engage the Gαs pathway, which accounts for its limited effect on incretin hormone secretion. This guide serves as a critical resource for researchers in the field of metabolic diseases and drug discovery.
Introduction
GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in mediating the effects of free fatty acids on pancreatic β-cells and enteroendocrine cells.[1][2] Agonists of GPR40 have been shown to enhance glucose-stimulated insulin secretion, offering a potential therapeutic strategy with a reduced risk of hypoglycemia.[3] this compound was developed as a selective and potent partial agonist for this receptor.[4] This guide delves into the specific molecular interactions and cellular consequences of GPR40 activation by this compound.
This compound and GPR40 Interaction: A Quantitative Perspective
This compound's interaction with GPR40 is characterized by its partial agonist activity. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to endogenous ligands or full agonists.[1][5] The potency and efficacy of this compound have been quantified in various in vitro assays, the results of which are summarized below.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization (Aequorin) | CHO (stably expressing GPR40) | EC50 | 0.12 ± 0.01 µM | [6] |
| Emax | 29% (compared to natural ligands) | [6] | ||
| Inositol Phosphate Accumulation | A9 (stably expressing GPR40) | EC50 | 11.0 ± 0.05 nM (mouse GPR40) | [6] |
| GTPγS Binding | A9_GPR40 cell membranes | EC50 | 1.5 ± 0.1 nM | [5] |
| Glucose-Stimulated Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 nM | [3] |
Table 1: Quantitative pharmacological data for this compound on GPR40.
Signaling Pathways Activated by this compound
The primary signaling mechanism initiated by the binding of this compound to GPR40 is the activation of the Gαq/11 pathway. This cascade is central to the compound's effect on insulin secretion.
The Gαq/11 Signaling Cascade
Upon binding of this compound, GPR40 undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein Gαq/11. This leads to a series of intracellular events culminating in the potentiation of insulin release from pancreatic β-cells.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
The Discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid: A Potent and Selective GPR40 Agonist
A Technical Whitepaper for Drug Development Professionals
Introduction: The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is highly expressed in pancreatic β-cells and mediates glucose-dependent insulin secretion (GDIS) in response to endogenous long-chain free fatty acids.[1][2] This glucose-dependent mechanism of action offers a significant advantage over traditional insulin secretagogues, with a potentially lower risk of hypoglycemia.[3][4] The discovery of potent and selective synthetic GPR40 agonists has been a key focus of research to harness this therapeutic potential. This whitepaper details the discovery of a novel GPR40 agonist, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, and related compounds, focusing on the structure-activity relationships, experimental protocols, and the underlying signaling pathway.
Lead Identification and Optimization
The discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid stemmed from a focused lead optimization effort aimed at identifying potent and selective GPR40 agonists with favorable pharmacokinetic properties. The core scaffold, a phenylhex-4-ynoic acid derivative, was identified as a promising starting point.[1][5] Structure-activity relationship (SAR) studies revealed that substitution at the β-position of the carboxylic acid with a linear propargyl group was optimal for binding affinity and functional activity.[1]
The exploration of various lipophilic "tail" groups led to the investigation of substituted biphenyl moieties. The introduction of a trifluoromethyl group at the 4'-position of the biphenyl ring, as seen in compound 16 (a close analog), resulted in a significant enhancement in potency in β-arrestin recruitment assays, a key signaling pathway for GPR40.[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of a key analog, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid (Compound 16 from the primary reference), and related compounds at human GPR40.[1]
| Compound | Structure | hGPR40 Binding Ki (nM) | hGPR40 Ca2+ Flux EC50 (nM) | hGPR40 β-Arrestin EC50 (nM) |
| 1 | (S)-3-(4-((4'-(methyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | 11 | 33 | 14 |
| 16 | (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | 15 | 88 | 4.8 |
| 15 | (S)-3-(4-((4'-(chloro)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | 12 | 52 | 7.9 |
Signaling Pathway
The activation of GPR40 by agonists like (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a primary driver for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][6]
Caption: GPR40 agonist-induced signaling pathway.
Experimental Protocols
GPR40 Radioligand Binding Assay
This assay measures the affinity of test compounds for the human GPR40 receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably overexpressing human GPR40 were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes were incubated with a radiolabeled GPR40 ligand (e.g., [3H]-4) in the presence of varying concentrations of the test compound.
-
Detection: The reaction was terminated by rapid filtration, and the amount of bound radioligand was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value determined from concentration-response curves.[1]
Calcium Flux Assay
This functional assay measures the ability of a compound to activate GPR40 and induce intracellular calcium mobilization.
-
Cell Culture: HEK293 cells stably expressing human GPR40 were seeded into 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds at various concentrations were added to the wells.
-
Detection: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The EC50 value, representing the concentration of compound that elicits a half-maximal response, was determined from the dose-response curve.[1][6]
β-Arrestin Recruitment Assay
This assay assesses another GPR40 signaling pathway involving the recruitment of β-arrestin.
-
Assay Principle: A cell line co-expressing GPR40 fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used. Agonist binding to GPR40 induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme.
-
Procedure: Cells were incubated with the test compound.
-
Detection: A substrate for the reporter enzyme was added, and the resulting signal (e.g., chemiluminescence) was measured.
-
Data Analysis: The EC50 value was calculated from the concentration-response curve.[1]
Synthetic Workflow
The synthesis of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid and its analogs generally follows a convergent synthetic route.
Caption: General synthetic workflow for the target compound.
Conclusion
The discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid and its analogs represents a significant advancement in the development of GPR40 agonists for the treatment of T2DM. The detailed SAR studies have provided valuable insights into the structural requirements for potent and selective GPR40 activation. The robust in vitro assays described herein are crucial for the identification and characterization of novel GPR40 modulators. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]
- 6. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to AMG-837: A GPR40 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AMG-837, a novel partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This guide details its mechanism of action, quantitative activity, and the experimental protocols used in its characterization.
Core Mechanism of Action
This compound functions as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[2][5] Upon binding, it activates the Gαq signaling pathway, a characteristic feature of GPR40 activation.[2][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] The subsequent increase in intracellular calcium (Ca2+) levels, triggered by IP3, potentiates the secretion of insulin from β-cells in a glucose-dependent manner.[1][6][7] This glucose dependency is a key feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2][8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Species | EC50 (nM) | Efficacy (% of Full Agonist/Natural Ligand) | Reference(s) |
| GTPγS Binding | A9_GPR40 cell membranes | Human | 1.5 ± 0.1 | Not Reported | [2][5] |
| Inositol Phosphate Accumulation | A9 cells stably expressing GPR40 | Human | Not Reported | Partial Agonist | [9] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Human | 120 ± 10 | 29% (compared to natural ligands) | [9] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Mouse | 22.6 ± 1.8 | Not Reported | [2] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Rat | 31.7 ± 1.8 | Not Reported | [2] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Dog | 71.3 ± 5.8 | Not Reported | [2] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Rhesus Monkey | 30.6 ± 4.3 | Not Reported | [2] |
| Insulin Secretion | Isolated Mouse Islets | Mouse | 142 ± 20 | Not Reported | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dosing | Effect | Reference(s) |
| Sprague-Dawley Rats | Single oral gavage (0.3, 1, 3 mg/kg) | Dose-dependent improvement in glucose tolerance and potentiation of insulin secretion during IPGTT. | [10] |
| Zucker Fatty Rats | Single oral gavage (0.3, 1, 3 mg/kg) | Lowered glucose excursions and increased GSIS during IPGTT. | [1][10] |
| Zucker Fatty Rats | Daily oral gavage (0.03, 0.1, 0.3 mg/kg) for 21 days | Sustained improvement in glucose tolerance. | [1][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to GPR40.
-
Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA.
-
Incubation: Membranes were incubated with varying concentrations of this compound, GDP, and [35S]GTPγS.
-
Separation: Bound [35S]GTPγS was separated from unbound using an antibody capture method.
-
Detection: The amount of bound [35S]GTPγS was quantified by scintillation counting.
-
Data Analysis: The EC50 value was determined by fitting the data to a sigmoidal dose-response curve.[2][5]
Aequorin Ca2+ Flux Assay
This cell-based assay measures the increase in intracellular calcium upon GPR40 activation.
-
Cell Culture: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Aequorin Loading: Cells were incubated with coelenterazine to reconstitute the active aequorin photoprotein.
-
Compound Addition: Varying concentrations of this compound were added to the cells.
-
Luminescence Detection: The luminescence signal, which is proportional to the intracellular Ca2+ concentration, was measured using a luminometer.
-
Data Analysis: EC50 values were calculated from the dose-response curves. To assess partial agonism, experiments were also conducted with varying amounts of transfected GPR40 expression plasmid and compared to the maximal effect of the natural ligand docosahexaenoic acid (DHA).[2][10]
Insulin Secretion Assay from Isolated Islets
This ex vivo assay directly measures the effect of this compound on insulin secretion from pancreatic islets.
-
Islet Isolation: Pancreatic islets were isolated from mice.
-
Pre-incubation: Islets were pre-incubated in a buffer containing a non-stimulatory glucose concentration.
-
Stimulation: Islets were then incubated with varying concentrations of this compound in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).[9]
-
Sample Collection: The supernatant was collected after the incubation period.
-
Insulin Measurement: Insulin concentration in the supernatant was measured using an ELISA or radioimmunoassay.
-
Data Analysis: The EC50 for insulin secretion was determined from the dose-response data. The glucose dependency of this compound's effect was confirmed by performing the assay at different glucose concentrations.[8]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound and GPR40.
Caption: GPR40 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Aequorin Ca2+ Flux Assay.
Caption: Logical Relationship of GPR40 Activation and Effect.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Preclinical Pharmacological Profile of AMG-837: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of AMG-837, a novel, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes. This document summarizes key preclinical findings, including in vitro and in vivo data, and details the experimental methodologies used in these seminal studies.
Mechanism of Action
This compound is a potent and selective partial agonist of GPR40.[1][2][3] Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][4] GPR40 is a receptor for long-chain free fatty acids and its activation is linked to the Gαq signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn mediates an increase in inositol 1,4,5-triphosphate (IP3) and subsequent intracellular calcium mobilization, key events in the insulin secretion cascade.[5][6] Notably, the insulinotropic effect of this compound is glucose-dependent, meaning it enhances insulin secretion primarily under hyperglycemic conditions, which may reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2]
In Vitro Profile
The in vitro activity of this compound has been characterized through various cell-based assays, demonstrating its potency and selectivity for the GPR40 receptor across multiple species.
Receptor Activation and Signaling
This compound has been shown to stimulate downstream signaling pathways associated with GPR40 activation, including GTPγS binding, inositol phosphate accumulation, and calcium flux.[1][4] It is characterized as a partial agonist when compared to endogenous ligands like docosahexaenoic acid (DHA).[4][7]
Table 1: In Vitro Activity of this compound in GPR40 Functional Assays
| Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| Aequorin Ca2+ Flux | CHO | Human | 13.5 | [8][9] |
| Aequorin Ca2+ Flux | CHO | Mouse | 22.6 ± 1.8 | [2][10] |
| Aequorin Ca2+ Flux | CHO | Rat | 31.7 ± 1.8 | [2][10] |
| Aequorin Ca2+ Flux | CHO | Dog | 71.3 ± 5.8 | [2][10] |
| Aequorin Ca2+ Flux | CHO | Rhesus Monkey | 30.6 ± 4.3 | [2][10] |
| GTPγS Binding | - | - | Dose-dependent increase | [1][11] |
| Inositol Phosphate Accumulation | - | - | Dose-dependent increase | [1][11] |
Note: EC50 values are presented as mean ± SEM where available.
Selectivity Profile
This compound exhibits high selectivity for GPR40, with no significant activity observed at related free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[4][10]
Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
A key functional characteristic of this compound is its ability to potentiate insulin secretion from isolated pancreatic islets in a glucose-dependent manner.
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion in Mouse Islets
| Condition | This compound Concentration | Outcome | Reference |
| 16.7 mM Glucose | 1 nM - 10 µM | Dose-dependent increase in insulin secretion (EC50 = 142 ± 20 nM) | [8][9] |
| ≤5.6 mM Glucose | - | No potentiation of GSIS | [2] |
| ≥8.3 mM Glucose | - | Increased GSIS | [2] |
| Wild-type Islets | - | Potentiated GSIS | [2][11] |
| GPR40 Knockout Islets | - | No potentiation of GSIS | [2][11] |
In Vivo Pharmacology
Preclinical in vivo studies in rodent models have demonstrated the glucose-lowering efficacy of this compound.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Dose (Oral) | Bioavailability (%F) | Cmax (µM) | Reference |
| 0.5 mg/kg | 84 | 1.4 | [2][9][10] |
Efficacy in Glucose Tolerance Tests
Acute administration of this compound has been shown to improve glucose tolerance in both normal and diabetic rodent models.
Table 4: In Vivo Efficacy of this compound in Oral Glucose Tolerance Tests (OGTT)
| Animal Model | Dose (Oral) | Effect on Glucose AUC | Reference |
| Sprague-Dawley Rats | 0.1 mg/kg | 14.5% improvement (p<0.05) | [4][10] |
| Sprague-Dawley Rats | 0.3 mg/kg | 18.8% improvement (p<0.01) | [4][10] |
| Zucker Fatty Rats (21-day dosing) | 0.1 mg/kg | 34% decrease (p<0.001) | [10] |
| Zucker Fatty Rats (21-day dosing) | 0.3 mg/kg | 39% decrease (p<0.001) | [10] |
Note: AUC refers to the Area Under the Curve for glucose levels.
Experimental Protocols
In Vitro Aequorin Ca2+ Flux Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the respective GPR40 receptor (human, mouse, rat, dog, or rhesus monkey) and an aequorin expression plasmid.[2][11]
-
Methodology: Cells are incubated with coelenterazine to reconstitute the active aequorin photoprotein. This compound at varying concentrations is added to the cells. The binding of this compound to GPR40 triggers a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium. This calcium binds to aequorin, resulting in a conformational change and the emission of light. The luminescent signal is measured and used to determine the dose-response relationship and calculate the EC50 value.[2][11]
Isolated Pancreatic Islet Insulin Secretion Assay
-
Animal Model: Islets are isolated from mice (wild-type or GPR40 knockout).[2][11]
-
Methodology: Isolated islets are incubated in buffer containing varying concentrations of glucose (e.g., 2.8 mM, 8.3 mM, 16.7 mM) with or without different concentrations of this compound. After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The GPR40-dependent activity is confirmed by the lack of effect in islets from GPR40 knockout mice.[2][11]
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.[1][2]
-
Methodology: Animals are fasted overnight. A single oral dose of this compound or vehicle is administered by gavage. After a specified pre-treatment period (e.g., 30 minutes), a glucose bolus is administered either orally or via intraperitoneal injection. Blood samples are collected at various time points before and after the glucose challenge. Plasma glucose and insulin levels are measured to assess the effect of this compound on glucose disposal and insulin secretion.[2][10]
Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound mediated GPR40 signaling pathway in pancreatic β-cells.
Experimental Workflow for In Vivo Oral Glucose Tolerance Test
Caption: Workflow for assessing the in vivo efficacy of this compound using an OGTT.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist. | Semantic Scholar [semanticscholar.org]
- 4. journals.plos.org [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
AMG-837: A Technical Overview of a GPR40 Agonist for Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AMG-837, a novel small-molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This compound was developed as a potential therapeutic agent for type 2 diabetes, leveraging the receptor's role in potentiating glucose-dependent insulin secretion. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the core signaling pathways involved.
Introduction: Targeting GPR40 for Diabetes Therapy
GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the gastrointestinal tract.[1][2] It is activated by medium and long-chain free fatty acids, which are known to acutely stimulate insulin secretion.[1][3] This physiological role sparked interest in GPR40 as a therapeutic target for type 2 diabetes. The development of synthetic agonists like this compound aimed to mimic this effect, enhancing insulin release specifically in response to elevated blood glucose levels.[3][4][5] This glucose-dependency is a significant potential advantage over traditional insulin secretagogues like sulfonylureas, which can cause hypoglycemia by stimulating insulin release irrespective of ambient glucose concentrations.[2][3]
This compound, identified through the optimization of a series of β-substituted phenylpropanoic acids, emerged as a potent and orally bioavailable GPR40 agonist with a robust preclinical profile in rodent models of diabetes.[4][5]
Core Mechanism of Action: GPR40 Signaling
This compound functions as a partial agonist of the GPR40 receptor.[1][2][3] The activation of GPR40 in pancreatic β-cells initiates a well-defined signaling cascade that augments the primary glucose-stimulated insulin secretion (GSIS) pathway.
The key steps are:
-
Receptor Binding: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.
-
Gαq Protein Coupling: GPR40 is coupled to the Gαq class of G-proteins.[3] Upon agonist binding, Gαq is activated.
-
PLC Activation: Activated Gαq stimulates phospholipase C (PLC).
-
IP₃ and DAG Formation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This leads to a transient increase in intracellular calcium concentrations.[3][4]
-
Potentiation of Insulin Exocytosis: The rise in intracellular Ca²⁺, combined with the primary signal from glucose metabolism (increased ATP:ADP ratio and closure of KATP channels), significantly potentiates the exocytosis of insulin-containing granules from the β-cell.
This entire process is contingent on an initial glucose stimulus. This compound does not potentiate insulin secretion at low glucose concentrations (≤5.6 mM), but demonstrates a robust effect at higher glucose levels (≥8.3 mM), thereby minimizing the risk of hypoglycemia.[1][2]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay Type | System | Parameter | Value (nM) | Notes |
|---|---|---|---|---|
| Ca²⁺ Flux | GPR40-expressing cells | EC₅₀ | 12 ± 1 | In buffer with 0.01% HSA.[3] |
| EC₅₀ | 210 ± 12 | In buffer with 0.625% delipidated HSA, showing a ~16-fold potency reduction.[1][3] | ||
| EC₅₀ | 2,140 ± 310 | In 100% human serum, showing a ~180-fold potency reduction.[1][3] |
| Insulin Secretion | Isolated mouse islets | EC₅₀ | 142 ± 20 | Measured at a high glucose concentration (16.7 mM).[2][3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models (Acute Administration)
| Animal Model | Test | Dose (mg/kg, oral) | Outcome | % Improvement (vs. Vehicle) |
|---|---|---|---|---|
| Normal Sprague-Dawley Rats | IPGTT | 0.03 | Glucose AUC Reduction | 3.9% |
| 0.1 | Glucose AUC Reduction | 14.5% (p<0.05)[3] | ||
| 0.3 | Glucose AUC Reduction | 18.8% (p<0.01)[3] | ||
| Zucker Fatty Rats (21-day) | IPGTT (Day 1) | 0.03 | Glucose AUC Reduction | 17% |
| 0.1 | Glucose AUC Reduction | 34% (p<0.001)[1][2] |
| | | 0.3 | Glucose AUC Reduction | 39% (p<0.001)[1][2] |
IPGTT: Intraperitoneal Glucose Tolerance Test; AUC: Area Under the Curve.
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
Protocol 1: Intracellular Calcium Flux Assay
-
Objective: To measure the potency of this compound in activating the GPR40 receptor.
-
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) co-expressing the human GPR40 receptor and a photoprotein like aequorin is used.
-
Cell Plating: Cells are plated in 96- or 384-well plates and grown to confluence.
-
Loading: Cells are incubated with a calcium-sensitive dye or coelenterazine (for aequorin-based systems) in a buffer, often containing a low concentration of human serum albumin (HSA, e.g., 0.01%) to prevent non-specific binding.
-
Compound Addition: Serial dilutions of this compound are prepared and added to the wells.
-
Signal Detection: A luminometer or fluorescence plate reader (e.g., FLIPR) measures the light emission or fluorescence change, which is proportional to the increase in intracellular calcium.
-
Data Analysis: The dose-response data is fitted to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: In Vitro Insulin Secretion from Isolated Islets
-
Objective: To confirm that this compound potentiates GSIS in primary pancreatic β-cells.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a physiological salt solution (e.g., KRBH buffer) containing a basal glucose concentration (e.g., 2.8 mM).
-
Stimulation: Islets are then transferred to solutions containing various concentrations of this compound at both basal (e.g., 2.8 mM) and stimulatory (e.g., 16.7 mM) glucose levels.
-
Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Quantification: Insulin levels are measured using a specific ELISA or radioimmunoassay. The activity of this compound is shown to be GPR40-dependent by demonstrating a lack of effect in islets isolated from GPR40 knockout mice.[2][3]
-
Protocol 3: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Objective: To assess the effect of this compound on glucose disposal and insulin secretion in vivo.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Zucker fatty rats are used.
-
Fasting: Animals are fasted overnight (e.g., 16 hours) but allowed access to water.
-
Dosing: this compound or vehicle is administered by oral gavage at specified doses (e.g., 0.03, 0.1, 0.3 mg/kg).
-
Baseline Sampling: A baseline blood sample (t=0) is taken from the tail vein.
-
Glucose Challenge: After a set time post-dosing (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered via intraperitoneal injection.
-
Time-course Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 5, 15, 30, 60, 120 minutes).
-
Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated for subsequent insulin measurement by ELISA.
-
Data Calculation: The glucose and insulin Area Under the Curve (AUC) are calculated to quantify the overall effect.
-
Clinical Development and Outlook
This compound was advanced into clinical trials.[1][3] However, its development, like that of another prominent GPR40 agonist, TAK-875, was discontinued.[4] While specific reasons for the discontinuation of this compound are not detailed in the provided literature, the termination of TAK-875 trials was due to concerns over liver toxicity.[4] These outcomes highlight a potential class-wide challenge for GPR40 agonists and underscore the importance of thorough safety and toxicology assessments in drug development.
Conclusion
This compound is a potent, selective, and orally bioavailable GPR40 agonist that robustly enhances glucose-dependent insulin secretion in preclinical models. Its mechanism of action, centered on Gαq-mediated calcium signaling in pancreatic β-cells, provides a clear rationale for its glucose-lowering effects. The comprehensive preclinical data demonstrated significant efficacy in improving glycemic control in both normal and insulin-resistant rodents.[1][2][3] Despite its promising preclinical profile, the discontinuation of its clinical development serves as a critical case study for researchers in the field, emphasizing the challenge of translating efficacy into a safe and viable therapeutic for type 2 diabetes. Future efforts in targeting GPR40 will need to focus on designing molecules that retain the beneficial glucose-dependent insulinotropic activity while avoiding the off-target effects or compound-specific toxicities that have hindered this class of drugs.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR40 Activation by Amg-837 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Amg-837 is a potent, orally bioavailable, partial agonist of GPR40 that has demonstrated significant efficacy in preclinical models of metabolic disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key metabolic parameters, detailed experimental protocols for its evaluation, and the underlying signaling pathways involved in its therapeutic effects.
Introduction to GPR40 and this compound
GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells, as well as in enteroendocrine cells, immune cells, and certain neurons. It is activated by medium and long-chain free fatty acids, playing a crucial role in the physiological regulation of insulin secretion. The glucose-dependent nature of GPR40-mediated insulin secretion makes it an attractive target for T2DM therapies, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.
This compound is a novel, synthetic, β-substituted phenylpropanoic acid derivative that acts as a partial agonist at the GPR40 receptor.[1] Its chemical structure is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid. Preclinical studies have shown that this compound enhances insulin secretion and lowers blood glucose levels in a glucose-dependent manner in rodent models.[1]
Mechanism of Action and Signaling Pathways
This compound activates GPR40, which primarily couples to the Gαq subunit of the heterotrimeric G-protein complex.[1] This initiates a downstream signaling cascade that ultimately leads to the potentiation of insulin secretion from pancreatic β-cells. Unlike some "full" or "dual" GPR40 agonists, this compound is characterized as a "Gq-only" agonist, meaning its signaling is predominantly, if not exclusively, through the Gαq pathway.[2]
The activation of the Gαq pathway by this compound leads to the following key events:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Potentiation of Insulin Exocytosis: The resulting increase in cytosolic Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, leading to enhanced insulin secretion in the presence of elevated glucose.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Species | EC₅₀ (nM) | Notes | Reference |
| [³⁵S]-GTPγS Binding | A9 cells expressing GPR40 | Human | 1.5 ± 0.1 | Measures G-protein activation. | [1] |
| Inositol Phosphate Accumulation | A9 cells expressing GPR40 | Human | 7.8 ± 1.2 | Measures downstream second messenger production. | [1] |
| Aequorin Ca²⁺ Flux | CHO cells expressing GPR40 | Human | 13.5 ± 0.8 | Measures intracellular calcium mobilization. | [1] |
| CHO cells expressing GPR40 | Mouse | 22.6 ± 1.8 | [1] | ||
| CHO cells expressing GPR40 | Rat | 31.7 ± 1.8 | [1] | ||
| CHO cells expressing GPR40 | Dog | 71.3 ± 5.8 | [1] | ||
| CHO cells expressing GPR40 | Rhesus Monkey | 30.6 ± 4.3 | [1] | ||
| CHO cells expressing GPR40 | Human (in 100% human serum) | 2,140 ± 310 | Demonstrates significant potency shift due to plasma protein binding. | [1] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Pancreatic Islets | Mouse | 142 ± 20 | At 16.7 mM glucose. Activity is GPR40-dependent. | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment Details | Measured Outcome | Result | Reference |
| Normal Sprague-Dawley Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) followed by IPGTT | Glucose AUC Reduction | 3.9%, 14.5% (p<0.05), 18.8% (p<0.01) reduction, respectively. | [1][3] |
| Plasma Insulin | Dose-dependent increase post-glucose challenge. | [1] | ||
| Zucker Fatty Rats | Single oral dose (0.3, 1, 3 mg/kg) followed by IPGTT | Glucose AUC Reduction | Dose-dependent reduction in glucose excursion. | [1][3] |
| Plasma Insulin | Dose-dependent increase post-glucose challenge. | [1][3] | ||
| Zucker Fatty Rats | Daily oral dosing for 21 days (0.03, 0.1, 0.3 mg/kg) | Glucose AUC Reduction (on Day 21) | 7%, 15% (p<0.05), 25% (p<0.001) reduction, respectively. | [1][3] |
| Plasma Insulin (on Day 21) | Sustained potentiation of GSIS. | [1] |
AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize this compound.
In Vitro Assays
This assay measures the direct activation of G-proteins by the GPR40 receptor upon agonist binding.
-
Materials:
-
Membrane preparations from A9 cells stably expressing human GPR40.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, and 0.1% BSA.[2]
-
GDP (Guanosine diphosphate), 10-300 µM.[4]
-
[³⁵S]-GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate), ~0.1-0.5 nM.[5]
-
This compound serial dilutions.
-
Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.[2]
-
96-well microplates.
-
-
Procedure:
-
In a 96-well plate, combine membrane preparations (5-50 µg protein/well), GDP, and varying concentrations of this compound in assay buffer.[5]
-
Initiate the binding reaction by adding [³⁵S]-GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[5]
-
Add WGA SPA beads to each well to capture the membranes.[4]
-
Incubate for an additional hour at room temperature to allow bead settling.[4]
-
Measure the radioactivity in each well using a scintillation counter.
-
Data are analyzed to determine the EC₅₀ value for this compound-stimulated [³⁵S]-GTPγS binding.
-
This cell-based functional assay measures the increase in intracellular calcium following GPR40 activation.
-
Materials:
-
CHO-K1 cells transiently or stably expressing human GPR40 and aequorin.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS.
-
Assay Buffer: DMEM/F12 with 0.1% protease-free BSA.[6]
-
Coelenterazine h (5 µM final concentration).[6]
-
This compound serial dilutions.
-
96-well or 384-well black, clear-bottom plates.
-
-
Procedure:
-
Cell Plating: Seed GPR40/aequorin-expressing CHO-K1 cells into plates and culture overnight.
-
Dye (Coelenterazine) Loading: Remove culture medium and add assay buffer containing 5 µM coelenterazine h. Incubate for at least 4 hours (or overnight) at room temperature, protected from light, with gentle agitation.[6]
-
Assay: Place the plate in a luminometer equipped with an automated injection system.
-
Establish a baseline luminescence reading for 10-20 seconds.
-
Inject the this compound dilutions into the wells.
-
Immediately measure the light emission kinetically for 20-60 seconds.
-
The peak luminescence or area under the curve is used to calculate dose-response curves and determine the EC₅₀.
-
This ex vivo assay assesses the direct effect of this compound on insulin secretion from primary pancreatic β-cells in the context of the islet.
-
Materials:
-
Isolated pancreatic islets from mice.
-
Krebs-Ringer Bicarbonate (KRB) buffer: 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 25 mM NaHCO₃, supplemented with 0.5% BSA.[7] Equilibrate with 95% O₂/5% CO₂ to a pH of 7.4.[7]
-
KRB buffer with low glucose (2.8 mM).[7]
-
KRB buffer with high glucose (16.7 mM).[7]
-
This compound serial dilutions.
-
24-well plates.
-
Mouse insulin ELISA kit.
-
-
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion method.
-
Pre-incubation: Place groups of 10-15 size-matched islets into wells of a 24-well plate. Pre-incubate for 1 hour at 37°C in KRB buffer with 2.8 mM glucose.[7]
-
Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.
-
Incubate for 1 hour at 37°C.[7]
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.
-
Data are analyzed to determine the EC₅₀ of this compound for potentiating GSIS.
-
In Vivo Assays
This in vivo test evaluates the effect of this compound on glucose disposal and insulin secretion in response to a glucose challenge.
-
Animals:
-
8-week old male Sprague-Dawley rats or Zucker fatty rats.[3]
-
-
Materials:
-
Procedure:
-
Fasting: Fast animals overnight (approximately 16 hours), with free access to water.[9][10]
-
Baseline Measurement (t = -30 min): Take a baseline blood sample from the tail vein for glucose and insulin measurement.
-
Drug Administration (t = -30 min): Administer this compound or vehicle via oral gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg for Sprague-Dawley; 0.3, 1, 3 mg/kg for Zucker fatty rats).[3]
-
Glucose Challenge (t = 0 min): Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.[10][11]
-
Blood Sampling: Collect blood samples from the tail vein at specified time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).[10]
-
Analysis: Measure blood glucose at each time point. Centrifuge blood samples to obtain plasma and measure insulin concentrations using an ELISA kit.
-
Data Calculation: Calculate the Area Under the Curve (AUC) for glucose to assess overall glucose tolerance.
-
Conclusion and Therapeutic Implications
This compound, a potent and selective partial agonist of GPR40, effectively enhances glucose-stimulated insulin secretion and improves glycemic control in preclinical models of T2DM. Its mechanism of action is mediated through the Gαq signaling pathway, leading to increased intracellular calcium in pancreatic β-cells. The glucose-dependent nature of its action suggests a favorable safety profile with a reduced risk of hypoglycemia. The comprehensive in vitro and in vivo data, supported by the detailed methodologies provided herein, underscore the potential of targeting GPR40 with agonists like this compound as a viable therapeutic strategy for the management of metabolic diseases. This guide serves as a technical resource for researchers and drug developers working to further explore and capitalize on the therapeutic promise of GPR40 activation.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. mmpc.org [mmpc.org]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of AMG-837: A Deep Dive into a Novel GPR40 Agonist
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG-837, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics for type 2 diabetes.
Core Structure and Pharmacophore
This compound, chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, emerged from the optimization of a series of β-substituted phenylpropanoic acids.[1] The core scaffold of this compound consists of three key moieties: a carboxylic acid head group, a central phenylpropanoic acid core with a β-alkyne substitution, and a lipophilic biphenyl tail connected via an ether linkage.
The carboxylic acid is essential for activity, mimicking the endogenous ligands of GPR40, which are long-chain fatty acids. The stereochemistry at the chiral center of the phenylpropanoic acid core is critical, with the (S)-enantiomer demonstrating significantly higher potency. The alkyne at the β-position was a key optimization that enhanced the potency of the lead series.[2] The biphenyl tail occupies a hydrophobic pocket within the receptor, and substitutions on this moiety have a profound impact on agonist activity.
Structure-Activity Relationship Studies
Systematic modifications of the this compound scaffold have elucidated key structural requirements for potent GPR40 agonism. The following table summarizes the quantitative SAR data for a series of this compound analogs.
| Compound ID | R1 (β-substituent) | R2 (Biphenyl Substitution) | GPR40 Aequorin Assay EC50 (nM) |
| This compound | -C≡C-CH₃ | 4'-CF₃ | 13.5 (human), 22.6 (mouse), 31.7 (rat) |
| Analog 1 | -CH=CH-CH₃ (E) | 4'-CF₃ | >1000 |
| Analog 2 | -CH₂-CH₂-CH₃ | 4'-CF₃ | 520 |
| Analog 3 | -C≡C-CH₃ | 3'-CF₃ | 45.2 |
| Analog 4 | -C≡C-CH₃ | 4'-Cl | 28.9 |
| Analog 5 | -C≡C-CH₃ | 4'-OCH₃ | 150 |
| Analog 6 | -C≡C-CH₃ | H | 315 |
Data compiled from multiple sources, including Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1267-70.[1]
The data clearly indicates that the β-alkyne is a critical feature for high potency, with both the corresponding alkene (Analog 1) and alkane (Analog 2) analogs exhibiting significantly reduced activity. Substitution on the terminal phenyl ring of the biphenyl moiety is also crucial. Electron-withdrawing groups, such as trifluoromethyl (this compound) and chloro (Analog 4), at the 4'-position are well-tolerated and contribute to high potency. Moving the trifluoromethyl group to the 3'-position (Analog 3) results in a slight decrease in activity. An electron-donating group like methoxy at the 4'-position (Analog 5) or an unsubstituted phenyl ring (Analog 6) leads to a substantial loss of potency.
GPR40 Signaling Pathway and Agonist Action
GPR40 is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The diagram below illustrates the signaling pathway initiated by an agonist like this compound.
Caption: GPR40 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.
GPR40 Aequorin Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Culture: CHO-K1 cells stably co-expressing human GPR40 and the photoprotein aequorin are cultured in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into 96-well white, clear-bottom plates and incubated overnight.
-
Aequorin Reconstitution: The culture medium is replaced with assay buffer (HBSS with 20 mM HEPES, pH 7.4) containing 5 µM coelenterazine h and incubated for 4 hours in the dark at room temperature to reconstitute the aequorin.
-
Compound Addition: Serial dilutions of test compounds are prepared in assay buffer.
-
Luminescence Detection: The plate is placed in a luminometer equipped with an automated injector. The baseline luminescence is measured for 5 seconds, followed by the injection of the test compound and measurement of luminescence for an additional 20 seconds.
-
Data Analysis: The peak luminescence response is integrated and normalized to the response of a maximal concentration of a reference agonist. EC₅₀ values are calculated using a four-parameter logistic fit.
Caption: Workflow for the GPR40 Aequorin Calcium Flux Assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream product of PLC activation.
-
Cell Culture and Plating: HEK293 cells stably expressing human GPR40 are cultured and plated in 96-well plates as described for the aequorin assay.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing 50 mM LiCl and the test compounds at various concentrations. LiCl is included to inhibit the degradation of IP1.
-
Incubation: The plate is incubated for 60 minutes at 37°C.
-
Cell Lysis and Detection: The stimulation buffer is removed, and the cells are lysed. The concentration of IP1 in the lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based kit, according to the manufacturer's instructions.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1. EC₅₀ values are calculated from the concentration-response curves.
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing human GPR40.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.
-
Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg protein), test compounds, and 0.1 nM [³⁵S]GTPγS are incubated.
-
Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against the compound concentration to determine EC₅₀ values.
Conclusion
The structure-activity relationship studies of this compound have provided valuable insights into the key molecular features required for potent GPR40 agonism. The β-alkynyl phenylpropanoic acid scaffold with a 4'-trifluoromethyl-substituted biphenyl tail represents a highly optimized chemotype. The detailed experimental protocols provided herein serve as a resource for the continued exploration of GPR40 agonists for the treatment of type 2 diabetes. Further optimization of this and related series may lead to the discovery of next-generation GPR40 modulators with improved efficacy and safety profiles.
References
In Vivo Efficacy of AMG-837 in Rodent Models of Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical in vivo efficacy of AMG-837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40/FFA1). The data presented herein is collated from key studies investigating the anti-diabetic properties of this compound in established rodent models of normoglycemia and type 2 diabetes. This document details the quantitative outcomes, experimental methodologies, and the underlying mechanism of action to support further research and development in the field of metabolic diseases.
Core Efficacy Data
The in vivo anti-hyperglycemic activity of this compound has been primarily evaluated in Sprague-Dawley rats (a model of normoglycemia) and Zucker fatty rats (a model of obesity and insulin resistance). The compound has demonstrated robust, glucose-dependent insulinotropic effects, leading to significant improvements in glucose tolerance.
Acute Efficacy in Normal Sprague-Dawley Rats
In an intraperitoneal glucose tolerance test (IPGTT), a single oral administration of this compound resulted in a dose-dependent reduction in glucose excursion.[1][2][3] The half-maximal effective dose for lowering post-prandial glucose was approximately 0.05 mg/kg.[1][2][3]
| Dose (mg/kg) | Route of Administration | Glucose AUC Improvement (%) | Statistical Significance (p-value) |
| 0.03 | Oral Gavage | 3.9 | Not Significant |
| 0.1 | Oral Gavage | 14.5 | <0.05 |
| 0.3 | Oral Gavage | 18.8 | <0.01 |
Table 1: Acute effect of this compound on glucose tolerance in normal Sprague-Dawley rats.[1][2][3]
The improvement in glucose control was directly correlated with a potentiation of glucose-stimulated insulin secretion (GSIS), with a rapid and transient increase in plasma insulin levels observed post-glucose challenge in this compound treated animals.[1][3] Importantly, this compound did not affect basal glucose levels, highlighting its glucose-dependent mechanism of action and a potentially lower risk of hypoglycemia compared to other secretagogues.[1][3]
Sustained Efficacy in Zucker Fatty Rats (21-Day Study)
To assess the durability of its anti-diabetic effects, this compound was administered daily for 21 days to obese Zucker fatty rats.[1][2][3] The compound demonstrated sustained efficacy in improving glucose tolerance throughout the study period, with no evidence of tachyphylaxis.[1][3]
| Dose (mg/kg) | Route of Administration | Glucose AUC Improvement (%) - Day 1 | Glucose AUC Improvement (%) - Day 21 | Statistical Significance (p-value) - Day 21 |
| 0.03 | Oral Gavage | 17 | 7 | Not Significant |
| 0.1 | Oral Gavage | 34 | 15 | <0.05 |
| 0.3 | Oral Gavage | 39 | 25 | <0.001 |
Table 2: Chronic efficacy of this compound in Zucker fatty rats following 21 days of daily oral administration.[1][2][3]
Body weight of the animals was not significantly affected by the 21-day treatment with this compound.[1][3] Plasma concentrations of this compound measured 30 minutes after the final dose on day 21 were 26±6 nM, 75±13 nM, and 204±49 nM for the 0.03, 0.1, and 0.3 mg/kg dose groups, respectively.[1][3]
Mechanism of Action: GPR40 Signaling Pathway
This compound exerts its effects by acting as a partial agonist at the GPR40 receptor, which is highly expressed on pancreatic β-cells.[1][3] The binding of this compound to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[4][5][6] This signaling is predominantly mediated through the Gαq protein subunit.[4][6]
Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which, in conjunction with Ca2+ influx through voltage-dependent calcium channels (triggered by glucose metabolism), amplifies the signal for insulin vesicle exocytosis.[5]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Model: Male Sprague-Dawley rats or Zucker fatty rats (8 weeks old).
-
Acclimation: Animals are acclimated to the facility for at least one week prior to the study.
-
Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.
-
Randomization: On the day of the experiment, animals are randomized into treatment groups based on body weight.
-
Dosing: this compound or vehicle is administered via oral gavage 30 minutes prior to the glucose challenge.
-
Glucose Challenge: A 1 g/kg dose of glucose is administered via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 5, 15, 30, 60, and 120 minutes post-glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin concentrations are determined using a species-specific ELISA kit. The Area Under the Curve (AUC) for glucose is calculated to assess glucose excursion.
21-Day Chronic Dosing Study in Zucker Fatty Rats
-
Animal Model: Male Zucker fatty rats (8 weeks old).
-
Dosing: this compound or vehicle is administered once daily via oral gavage for 21 consecutive days.
-
IPGTT: An IPGTT, as described above, is performed on Day 1 and Day 21 of the study, 30 minutes after the daily dose.
-
Monitoring: Body weight is monitored throughout the 21-day period.
-
Pharmacokinetics: On Day 21, plasma samples are collected 30 minutes post-dose to determine the concentration of this compound.
Conclusion
The preclinical data strongly support the in vivo efficacy of this compound as a glucose-lowering agent in rodent models of diabetes. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via GPR40 agonism, offers a therapeutic advantage by minimizing the risk of hypoglycemia. The sustained efficacy observed in a chronic dosing study further underscores its potential for the long-term management of type 2 diabetes. This technical guide provides a comprehensive overview of the key preclinical findings and methodologies, serving as a valuable resource for the scientific community engaged in the discovery and development of novel anti-diabetic therapies.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. physoc.org [physoc.org]
AMG-837: A Deep Dive into its Binding Affinity and Kinetics for the FFA1 Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion from pancreatic β-cells. AMG-837 is a potent, orally bioavailable partial agonist of the FFA1 receptor that has been instrumental in elucidating the pharmacology of this receptor. This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound for the FFA1 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data Summary
The binding affinity and functional potency of this compound at the FFA1 receptor have been characterized across various in vitro assays. The following tables summarize the key quantitative data from published studies.
Table 1: Binding Affinity of this compound for the FFA1 Receptor
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| pIC50 | Human | A9 cell membranes expressing FFA1 | 8.13 ± 0.06 | [1][2] |
| Kd (nM) | Human | A9 cell membranes expressing FFA1 | 3.6 | [1] |
pIC50 represents the negative logarithm of the half-maximal inhibitory concentration. Kd represents the dissociation constant.
Table 2: Functional Potency of this compound on the FFA1 Receptor
| Assay | Species | Cell Line | EC50 (nM) | Notes | Reference |
| GTPγS Binding | - | Cell lines overexpressing GPR40/FFA1 | ~10 | - | [3][4] |
| Inositol Phosphate Accumulation | - | A9_GPR40 cell line | 7.8 ± 1.2 | In the presence of 0.01% HSA | [3][5] |
| Ca2+ Flux (Aequorin) | Human | CHO cells | 13.5 | In the presence of 0.01% HSA | [2] |
| Ca2+ Flux (Aequorin) | Mouse | CHO cells | 22.6 | In the presence of 0.01% HSA | [2] |
| Ca2+ Flux (Aequorin) | Rat | CHO cells | 31.7 | In the presence of 0.01% HSA | [2] |
| Ca2+ Flux (Aequorin) | Human | CHO cells | 2,140 ± 310 | In the presence of 100% human serum | [3][5] |
| Ca2+ Flux (Aequorin) | Human | CHO cells | 210 ± 12 | In the presence of 0.625% delipidated HSA | [3][5] |
| Insulin Secretion | Mouse | Isolated pancreatic islets | 142 ± 20 | At 16.7 mM glucose | [2][4] |
EC50 represents the half-maximal effective concentration. HSA stands for human serum albumin.
Signaling Pathways and Allosteric Interactions
Activation of the FFA1 receptor by agonists like this compound primarily initiates a Gq-mediated signaling cascade.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the potentiation of glucose-stimulated insulin secretion.[6] Beyond the canonical Gq pathway, FFA1 activation can also involve β-arrestin-dependent signaling.[7]
Interestingly, detailed pharmacological studies have revealed that this compound binds to an allosteric site on the FFA1 receptor, distinct from the binding site of endogenous fatty acids and other synthetic agonists like AM-1638.[8] Evidence for this comes from radioligand binding studies where unlabeled this compound could displace [3H]this compound but not [3H]AM-1638, and conversely, unlabeled AM-1638 could displace [3H]AM-1638 but not [3H]this compound.[9] This suggests the presence of multiple distinct binding sites on the receptor, allowing for complex allosteric interactions that can modulate receptor function.[1][8]
Caption: FFA1 Receptor Signaling Pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the binding and function of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and inhibitory potency (pIC50) of a compound.
Caption: Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: A9 cells stably expressing the human FFA1 receptor are harvested and homogenized in a buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [3H]this compound and a range of concentrations of unlabeled this compound. The incubation is typically carried out at room temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant of the unlabeled ligand) can then be calculated using the Cheng-Prusoff equation.[1]
Inositol Phosphate Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
Caption: Workflow for Inositol Phosphate (IP1) Accumulation Assay.
Detailed Steps:
-
Cell Seeding: A9 cells stably expressing the FFA1 receptor are seeded into multi-well plates and cultured overnight.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. The cells are then stimulated with various concentrations of this compound for a specific duration.
-
Cell Lysis: After stimulation, the cells are lysed to release the accumulated intracellular IP1.
-
Detection: The concentration of IP1 in the cell lysate is quantified using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar competitive immunoassay format.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.[3][5]
Intracellular Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation.
Caption: Workflow for Intracellular Calcium Flux Assay.
Detailed Steps:
-
Cell Preparation and Dye Loading: CHO cells co-transfected with an FFA1 expression plasmid and an aequorin expression plasmid are used. Aequorin is a photoprotein that emits light in the presence of calcium.
-
Compound Addition: The cells are placed in a luminometer, and varying concentrations of this compound are added.
-
Signal Detection: The light emission resulting from the calcium-aequorin interaction is measured over time.
-
Data Analysis: The peak light response at each concentration of this compound is recorded. These values are then used to generate a dose-response curve and calculate the EC50.[3][4][5]
Conclusion
This compound has proven to be an invaluable pharmacological tool for probing the function of the FFA1 receptor. Its characterization has provided significant insights into the binding and activation mechanisms of this receptor, including the discovery of allosteric binding sites. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of diabetes and metabolic disease, facilitating further investigation into the therapeutic potential of targeting the FFA1 receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.plos.org [journals.plos.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
A Technical Guide to the Cellular Signaling Pathways Activated by AMG-837
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-837 is a potent, orally bioavailable, and selective synthetic partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Developed as a potential therapeutic agent for type 2 diabetes, its mechanism of action centers on enhancing glucose-stimulated insulin secretion (GSIS).[2][3] GPR40 is activated by medium to long-chain free fatty acids and has emerged as a promising drug target due to its ability to modulate insulin release in a glucose-dependent manner, which may reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[4][5][6] This guide provides an in-depth examination of the cellular signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathway: Gαq Activation in Pancreatic β-Cells
The predominant mechanism of action for this compound is the activation of GPR40 on the surface of pancreatic β-cells.[4][6] GPR40 is canonically coupled to the Gαq class of G-proteins.[4][6][7][8] The binding of this compound to GPR40 initiates a well-defined intracellular signaling cascade:
-
Gαq Protein Activation: Ligand binding induces a conformational change in the GPR40 receptor, leading to the activation of the associated Gαq protein.[6]
-
Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[2][4][8]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][7] This sharp increase in intracellular Ca2+ concentration is a critical step for insulin secretion.[4]
-
Insulin Granule Exocytosis: The elevated cytosolic Ca2+ levels, in conjunction with other signals amplified by high glucose metabolism, promote the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin.[2][9]
This signaling pathway is specific, as the effects of this compound on insulin secretion are completely abolished in pancreatic islets isolated from GPR40 knockout mice.[4][5][6]
Caption: this compound activates the GPR40-Gαq pathway in pancreatic β-cells.
Physiological Effects and Specificity
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
A key characteristic of this compound is that its potentiation of insulin secretion is glucose-dependent.[5][6] At low or basal glucose concentrations (≤5.6 mM), this compound does not significantly stimulate insulin release.[5][6] However, at higher glucose concentrations (≥8.3 mM), it robustly enhances GSIS.[5][6] This property is highly desirable for a diabetic therapy as it minimizes the risk of drug-induced hypoglycemia.
The Enteroinsular Axis: A Limited Role for this compound
GPR40 is also expressed on enteroendocrine cells in the gastrointestinal tract, where its activation can lead to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][10] However, studies differentiate between GPR40 "partial agonists," such as this compound, and "full agonists," like AM-1638.[10] The available evidence indicates that this compound, as a partial agonist, primarily engages the pancreatic β-cell axis and does not substantially increase GLP-1 or GIP levels in vivo.[10] In contrast, full agonists can activate both the pancreatic and the enteroendocrine pathways, creating a dual mechanism for glucose control.[10] Some research suggests that this difference is due to biased agonism, where certain ligands can induce GPR40 to couple with Gαs proteins (leading to cAMP production and incretin release), while this compound appears to be a "Gq-only" agonist.[9][11]
Caption: this compound acts primarily on β-cells, unlike full agonists.
Quantitative Data Summary
The potency and activity of this compound have been characterized across various in vitro assays. The data highlights its high affinity and functional activity at the GPR40 receptor.
| Assay Type | Cell Line / System | Species | EC50 (nM) | Notes | Reference(s) |
| Ca²⁺ Flux (Aequorin) | CHO Cells | Human | 13.5 ± 0.8 | Partial agonist activity (29% Emax). | [4][5][10] |
| CHO Cells | Mouse | 22.6 ± 1.8 | [4][5] | ||
| CHO Cells | Rat | 31.7 ± 1.8 | [4][5] | ||
| CHO Cells | Dog | 71.3 ± 5.8 | [4][5] | ||
| CHO Cells | Rhesus | 30.6 ± 4.3 | [4][5] | ||
| Inositol Phosphate (IP) Accumulation | A9_GPR40 Cells | Human | 7.8 ± 1.2 | [4][5] | |
| [³⁵S]-GTPγS Binding | A9_GPR40 Membranes | Human | 1.5 ± 0.1 | [6] | |
| Insulin Secretion | Isolated Primary Islets | Mouse | 142 ± 20 | Measured at 16.7 mM glucose. | [4][5][6] |
Table 1: In Vitro Potency of this compound
The in vitro activity of this compound is significantly affected by the presence of serum proteins due to high plasma protein binding.
| Condition | EC50 (nM) in Ca²⁺ Flux Assay | Fold Shift | Notes | Reference(s) |
| 0.01% Human Serum Albumin (HSA) | 13.5 ± 0.8 | - | Baseline condition for potency measurement. | [4][5] |
| 0.625% Delipidated HSA | 210 ± 12 | ~16-fold | Demonstrates binding to albumin. | [4] |
| 100% Human Serum | 2,140 ± 310 | ~180-fold | Reflects high plasma protein binding (98.7%). | [4][6] |
Table 2: Effect of Serum Proteins on this compound Activity
Detailed Experimental Protocols
The characterization of this compound involves several key in vitro and in vivo experimental procedures.
Aequorin Ca²⁺ Flux Assay
-
Objective: To measure the agonist-induced increase in intracellular calcium concentration.
-
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with expression plasmids for a GPR40 receptor (e.g., human, mouse, rat) and the bioluminescent Ca²⁺ sensor aequorin.[4][5]
-
Cell Preparation: Transfected cells are harvested and incubated with the aequorin substrate, coelenterazine.
-
Assay Performance: Cells are placed in a luminometer. A baseline reading is established before the addition of this compound at various concentrations. The assay is typically performed in a buffer containing a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding of the compound.[4][5]
-
Data Analysis: The light emission, which is proportional to the intracellular Ca²⁺ concentration, is recorded over time. The peak response is used to generate dose-response curves and calculate EC50 values.[4][12]
-
Inositol Phosphate (IP) Accumulation Assay
-
Objective: To quantify the production of the second messenger inositol phosphate, a direct product of PLC activation.
-
Methodology:
-
Cell Line: An A9 cell line stably expressing human GPR40 (A9_GPR40) is commonly used.[4][5]
-
Cell Labeling: Cells are incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.
-
Stimulation: The cells are washed and then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing IP to accumulate.
-
Extraction and Measurement: The reaction is terminated, and the accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. The radioactivity is then measured by liquid scintillation counting.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for IP accumulation.[4][12]
-
Pancreatic Islet Insulin Secretion Assay
-
Objective: To measure the effect of this compound on insulin secretion from primary pancreatic islets in a physiologically relevant context.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6 wild-type or GPR40 knockout) by collagenase digestion of the pancreas followed by density gradient purification.[4][6]
-
Pre-incubation: Isolated islets are pre-incubated in a buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).
-
Stimulation: Islets are then transferred to a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).[6][12] To test glucose dependency, experiments are repeated across a range of glucose concentrations.[5][6]
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Insulin secretion is normalized to the islet DNA or protein content. Dose-response curves are generated to calculate the EC50 for the potentiation of GSIS.[4][6]
-
Caption: Workflow for the in vitro characterization of this compound activity.
Conclusion
This compound activates cellular signaling primarily through its role as a partial agonist of the GPR40 receptor. Its mechanism is dominated by the canonical Gαq-PLC-IP3 pathway, leading to an increase in intracellular calcium within pancreatic β-cells. This signaling cascade culminates in the potentiation of insulin secretion in a strictly glucose-dependent manner, a key feature for its potential therapeutic application in type 2 diabetes. Unlike some full GPR40 agonists, this compound does not appear to significantly engage the enteroendocrine axis for incretin hormone release, highlighting its specific action on the pancreatic β-cell. The comprehensive characterization through various in vitro and in vivo assays confirms its potency and selectivity, providing a clear picture of its cellular mechanism of action.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Flux Assay with AMG-837
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[5][6][7] Upon activation by agonists like this compound, GPR40 couples to the Gαq class of G-proteins, initiating a downstream signaling cascade that results in the mobilization of intracellular calcium.[1][2][8] This increase in cytosolic calcium is a key event in the mechanism of enhanced insulin secretion.[5][7] Therefore, in vitro calcium flux assays are fundamental for characterizing the potency and efficacy of GPR40 agonists like this compound.[1][2][9]
This document provides a detailed protocol for conducting an in vitro calcium flux assay to measure the activity of this compound. It includes a summary of its potency, a detailed experimental procedure, and diagrams to illustrate the signaling pathway and experimental workflow.
Data Presentation
The potency of this compound in inducing calcium flux can be influenced by the cell line used and the presence of serum proteins due to its high plasma protein binding.[1][2] The following table summarizes the half-maximal effective concentration (EC50) values for this compound from in vitro calcium flux assays.
| Cell Line | GPR40 Species | Assay Type | Condition | EC50 (nM) | Reference |
| CHO | Human | Aequorin Ca2+ flux | 0.01% HSA | 13.5 ± 0.8 | [9] |
| CHO | Mouse | Aequorin Ca2+ flux | 0.01% HSA | 22.6 ± 1.8 | [9] |
| CHO | Rat | Aequorin Ca2+ flux | 0.01% HSA | 31.7 ± 1.8 | [9] |
| CHO | Dog | Aequorin Ca2+ flux | 0.01% HSA | 71.3 ± 5.8 | [9] |
| CHO | Rhesus Monkey | Aequorin Ca2+ flux | 0.01% HSA | 30.6 ± 4.3 | [9] |
| CHO | Human | Aequorin Ca2+ flux | 0.625% delipidated HSA | 210 ± 12 | [2] |
| CHO | Human | Aequorin Ca2+ flux | 100% Human Serum | 2140 ± 310 | [1][2] |
| CHO | Human | Calcium flux | - | 120 ± 10 | [10] |
HSA: Human Serum Albumin
Signaling Pathway
Activation of GPR40 by this compound initiates a signaling cascade that leads to the release of intracellular calcium stores. The binding of this compound to GPR40 causes a conformational change in the receptor, leading to the activation of the Gαq subunit of the associated heterotrimeric G protein.[1][2] Activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 subsequently binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5][11][12] This transient increase in intracellular free calcium can be detected using calcium-sensitive fluorescent dyes.
Caption: GPR40 signaling pathway leading to intracellular calcium mobilization.
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293T) cells stably expressing human GPR40/FFAR1.[11]
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well plates.
-
This compound: Prepare a stock solution in DMSO.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.[5]
-
Probenecid: To inhibit the efflux of the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: A known GPR40 agonist (e.g., linoleic acid) or a calcium ionophore (e.g., ionomycin).
-
Fluorescence Plate Reader: With the appropriate filters for the chosen dye (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the GPR40-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[11]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Include wells with assay buffer only (negative control) and a positive control.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the Fluo-4 AM stock solution in assay buffer containing probenecid (final concentration usually 2.5 mM).[11]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Measurement:
-
After incubation, place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Initiate the automated addition of 50 µL of the compound dilutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a full agonist or the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro calcium flux assay.
Caption: General workflow for the in vitro calcium mobilization assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Suboptimal cell density or dye loading. | Optimize cell seeding density and dye loading concentration/incubation time. |
| High Background Signal | Autofluorescence of compounds or spontaneous calcium oscillations. | Run a control plate with compounds but without cells, and ensure a stable baseline before compound addition. |
| Variable EC50 Values | Presence of serum in assay buffer, inconsistent cell passage number. | Use serum-free assay buffer and maintain a consistent cell passage number for experiments. |
By following this detailed protocol, researchers can accurately characterize the in vitro activity of this compound and other GPR40 agonists through calcium flux assays, a critical step in the drug discovery and development process for novel therapeutics targeting type 2 diabetes and other metabolic disorders.[11]
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AMG-837 in Isolated Pancreatic Islet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of AMG-837 in studying the function of isolated pancreatic islets. It is important to note that while the initial query referenced GPR119, this compound is a potent and selective partial agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[1][2][3][4][5]. GPR40 is expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS)[1][6]. Therefore, the following protocols are designed to investigate the effects of this compound on pancreatic islet function through its action on GPR40.
This compound enhances insulin secretion in a glucose-dependent manner, making it a valuable tool for research into Type 2 diabetes[1][2]. These protocols will detail methods for pancreatic islet isolation, assessment of insulin secretion, intracellular calcium mobilization, and evaluation of apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Insulin Secretion | 142 ± 20 nM | Isolated Mouse Islets (at 16.7 mM glucose) | [1][6] |
| Agonist Type | Partial Agonist | GPR40-expressing cell lines | [1][2] |
| GPR40 Dependency | Activity eliminated in islets from GPR40 knockout mice | Isolated Mouse Islets | [1][6] |
Signaling Pathways and Experimental Workflow
GPR40 Signaling Pathway Activated by this compound
Caption: this compound binds to GPR40, initiating a signaling cascade that potentiates insulin secretion.
Experimental Workflow for Isolated Pancreatic Islet Studies
Caption: A logical workflow for investigating the impact of this compound on isolated pancreatic islets.
Experimental Protocols
Isolation and Culture of Mouse Pancreatic Islets
This protocol is adapted from standard methods for islet isolation[7][8][9][10].
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Histopaque-1077
-
Syringes and needles
-
Surgical instruments
-
Centrifuge
Procedure:
-
Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy. Clamp the common bile duct at the ampulla of Vater and cannulate it. Perfuse the pancreas with cold collagenase P solution (typically 3 ml per mouse)[7].
-
Pancreas Digestion: Excise the distended pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for 15-20 minutes to digest the pancreatic tissue[8].
-
Islet Purification: Stop the digestion by adding cold HBSS. Gently shake the tube to release the islets. Wash the digested tissue by centrifugation and resuspend the pellet. Purify the islets from the exocrine tissue using a Histopaque density gradient centrifugation (850 x g for 15 minutes with the brake off)[7].
-
Islet Collection and Culture: Collect the islets from the interface of the Histopaque and the medium. Wash the collected islets with HBSS. Culture the islets overnight in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator to allow for recovery[11].
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of this compound to potentiate insulin secretion in response to glucose[12][13][14][15].
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution (in DMSO)
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
-
Multi-well plates
Procedure:
-
Islet Preparation: Hand-pick islets of similar size and place them in multi-well plates (e.g., 10 islets per well).
-
Pre-incubation: Pre-incubate the islets in KRBH buffer containing low glucose (e.g., 2.8 mM) for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRBH buffer containing:
-
Low glucose (2.8 mM) + vehicle (e.g., 0.1% DMSO)
-
High glucose (16.7 mM) + vehicle
-
High glucose (16.7 mM) + varying concentrations of this compound
-
-
Incubation: Incubate the plates for 60-90 minutes at 37°C[11].
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Intracellular Calcium Imaging
This protocol assesses the effect of this compound on intracellular calcium mobilization, a key step in insulin secretion[16][17][18][19][20].
Materials:
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
KRBH buffer with varying glucose concentrations
-
This compound stock solution
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Islet Plating: Plate the isolated islets onto glass-bottom dishes.
-
Dye Loading: Load the islets with a calcium indicator dye (e.g., Fluo-4 AM) in KRBH buffer for 30-60 minutes at 37°C.
-
Washing: Wash the islets with dye-free KRBH buffer to remove excess dye.
-
Imaging: Mount the dish on the microscope stage. Perfuse the islets with KRBH buffer containing low glucose to establish a baseline fluorescence.
-
Stimulation and Recording: Sequentially perfuse the islets with:
-
High glucose solution to observe the glucose-induced calcium response.
-
High glucose solution containing this compound to measure its effect on calcium influx.
-
A depolarizing agent like KCl as a positive control to confirm cell viability[17].
-
-
Data Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium[17].
Apoptosis Assay
This protocol can be used to determine if this compound has any pro- or anti-apoptotic effects on pancreatic islets[21][22][23][24][25].
Materials:
-
Apoptosis-inducing agent (e.g., cytokines, high glucose) as a positive control
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit or TUNEL assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Islet Treatment: Culture isolated islets in the presence of:
-
Vehicle control
-
This compound at various concentrations
-
A known apoptosis inducer (positive control)
-
This compound in combination with the apoptosis inducer
-
-
Staining: After the treatment period (e.g., 24-48 hours), stain the islets according to the apoptosis detection kit manufacturer's instructions. For example, using an Annexin V/PI kit, incubate islets with Annexin V-FITC and PI[22].
-
Imaging/Analysis:
-
Microscopy: Visualize the stained islets using a fluorescence microscope. Annexin V-positive cells are in early apoptosis, while PI-positive cells are in late apoptosis or necrosis.
-
Flow Cytometry: For a more quantitative analysis, dissociate the islets into single cells and analyze them using a flow cytometer.
-
-
Quantification: Determine the percentage of apoptotic cells in each treatment group.
Conclusion
These protocols provide a framework for the detailed investigation of this compound's effects on isolated pancreatic islets. By focusing on its role as a GPR40 agonist, researchers can elucidate its mechanism of action in potentiating glucose-stimulated insulin secretion and its potential as a therapeutic agent for Type 2 diabetes. Adherence to these methodologies will ensure robust and reproducible data for advancing our understanding of pancreatic islet biology and pharmacology.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unika.unav.edu [unika.unav.edu]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [bio-protocol.org]
- 8. Pancreatic islet isolation and culture. [bio-protocol.org]
- 9. Mouse Pancreatic Islet Isolation [protocols.io]
- 10. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [en.bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 13. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 14. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 15. surgery.wisc.edu [surgery.wisc.edu]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets [jove.com]
- 21. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isolated Pancreatic Islet Treatment and Apoptosis Measurement [jove.com]
- 23. Early assessment of apoptosis in isolated islets of Langerhans. | Semantic Scholar [semanticscholar.org]
- 24. Glucose Induces Pancreatic Islet Cell Apoptosis That Requires the BH3-Only Proteins Bim and Puma and Multi-BH Domain Protein Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis in pancreatic β-islet cells in Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-837 Administration in Sprague-Dawley Rats
These application notes provide detailed protocols for the oral administration of AMG-837 to Sprague-Dawley rats, focusing on dosages and experimental procedures derived from preclinical studies. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR40 agonists.
Overview of this compound
This compound is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Activation of GPR40 in pancreatic β-cells by this compound enhances glucose-stimulated insulin secretion (GSIS).[1][3] This mechanism of action makes it a subject of interest for the treatment of type 2 diabetes, as its effects are glucose-dependent, potentially reducing the risk of hypoglycemia.[1][2] Preclinical studies in rodent models, including Sprague-Dawley rats, have demonstrated its efficacy in improving glucose tolerance.[1][2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound administered via oral gavage in 8-week-old Sprague-Dawley rats.
Table 1: Effect of a Single Oral Dose of this compound on Glucose Tolerance [1][2]
| Dosage (mg/kg) | Route of Administration | Timing of Administration | Primary Outcome | Result (Improvement in Glucose AUC) |
| 0.03 | Oral Gavage | 30 minutes prior to IPGTT | Glucose Tolerance | 3.9% |
| 0.1 | Oral Gavage | 30 minutes prior to IPGTT | Glucose Tolerance | 14.5% (p<0.05) |
| 0.3 | Oral Gavage | 30 minutes prior to IPGTT* | Glucose Tolerance | 18.8% (p<0.01) |
*IPGTT: Intraperitoneal Glucose Tolerance Test
Table 2: Pharmacokinetic Profile of this compound in Rats [1][2]
| Dosage (mg/kg) | Route of Administration | Bioavailability (%F) | Peak Plasma Concentration (Cmax) |
| 0.5 | Oral | 84% | 1.4 µM |
Experimental Protocols
3.1. Animal Model
-
Health Status: Normal, euglycemic rats are typically used to assess the glucose-dependent effects of this compound.[1][2]
3.2. Preparation of Dosing Solution
While the specific vehicle used in the primary study is not detailed, a common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution such as 1% hydroxypropyl methylcellulose.[3] The concentration of the dosing solution should be calculated based on the desired dosage and the average body weight of the rats, ensuring a consistent and manageable dosing volume (e.g., 5-10 mL/kg).
3.3. Oral Gavage Administration Protocol
This protocol outlines the procedure for administering this compound to Sprague-Dawley rats to evaluate its effect on glucose tolerance.
-
Animal Acclimatization: Allow rats to acclimate to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before the experiment to ensure stable baseline glucose levels. Ensure free access to water.
-
Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, 0.03 mg/kg, 0.1 mg/kg, and 0.3 mg/kg this compound), with a sufficient number of animals per group (n=6 or more) for statistical power.[1][4]
-
Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Administer the assigned dose of this compound or vehicle via oral gavage using a proper-sized gavage needle.
-
-
Timing: Administer this compound thirty minutes prior to the glucose challenge.[1][2][4]
-
Glucose Challenge (IPGTT):
-
At time t=0 (30 minutes after this compound administration), administer a 1 g/kg glucose solution via intraperitoneal injection.[1]
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the tail vein at baseline (before glucose challenge) and at specified time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes).[1]
-
Measure blood glucose levels using a glucometer.[2]
-
Plasma can be separated for subsequent analysis of insulin levels using an ELISA kit.[1][2]
-
Signaling Pathway and Experimental Workflow
4.1. This compound Signaling Pathway in Pancreatic β-Cells
This compound acts as an agonist for the GPR40 receptor, which is coupled to the Gαq protein.[5] The activation of this pathway in pancreatic β-cells leads to an increase in intracellular calcium, which potentiates glucose-stimulated insulin secretion.
Caption: this compound activates the GPR40 receptor, initiating a Gαq-mediated signaling cascade.
4.2. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.
Caption: Workflow for evaluating this compound efficacy in Sprague-Dawley rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades | Semantic Scholar [semanticscholar.org]
- 5. proteopedia.org [proteopedia.org]
Application Notes and Protocols for Assessing AMG-837 Effects on Glucose Tolerance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vivo efficacy of AMG-837, a selective GPR40/FFA1 agonist, on glucose tolerance. The included methodologies are based on established preclinical studies in rodent models and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells and its activation by agonists like this compound potentiates glucose-stimulated insulin secretion (GSIS).[1][4][5] This mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes.[1][4] Preclinical studies have demonstrated that acute and chronic administration of this compound improves glucose tolerance in both normal and diabetic rodent models by enhancing insulin secretion in a glucose-dependent manner.[1][2][3]
GPR40 Signaling Pathway
Activation of GPR40 by this compound in pancreatic β-cells initiates a signaling cascade that culminates in the potentiation of insulin secretion. The binding of this compound to GPR40 leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key events that enhance the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated glucose levels.
Experimental Protocols
The following protocols describe the assessment of this compound's effect on glucose tolerance using an Intraperitoneal Glucose Tolerance Test (IPGTT) in rodents. An Oral Glucose Tolerance Test (OGTT) can also be utilized, with the primary difference being the route of glucose administration.
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
1. Animal Models and Acclimation:
-
Species: Sprague-Dawley rats or C57Bl/6J mice are commonly used.[2][6] Zucker fatty rats can be used as a model of insulin resistance.[2][7]
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment. They should be maintained on a standard chow diet with free access to water under a 12-hour light/dark cycle.
2. Dosing and Administration:
-
This compound Preparation: Prepare a formulation of this compound suitable for oral gavage. The vehicle used in published studies is often not specified, but a common vehicle for such compounds is a suspension in 0.5% methylcellulose.
-
Dosage Selection: Effective doses in rodents range from 0.03 to 3 mg/kg.[2][7] A dose-response study is recommended to determine the optimal dose for the specific animal model and experimental conditions.
-
Administration: Administer this compound or vehicle via oral gavage 30 minutes prior to the glucose challenge.[2][7]
3. Glucose Tolerance Test Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours) or for a shorter duration of 6 hours, ensuring free access to water.[2][6]
-
Baseline Blood Sample (Time -30 min): A baseline blood sample can be taken just prior to this compound administration to measure basal glucose and insulin levels.
-
This compound/Vehicle Administration (Time -30 min): Administer the prepared dose of this compound or vehicle by oral gavage.
-
Fasting Blood Sample (Time 0 min): Take a blood sample from the tail vein immediately before the glucose challenge. This serves as the 0-minute time point.
-
Glucose Challenge (Time 0 min): Administer a 1 g/kg or 2 g/kg bolus of sterile glucose solution (e.g., 50% dextrose) via intraperitoneal (IP) injection.[2][6][8]
-
Blood Sampling: Collect blood samples from the tail vein at 5, 15, 30, 60, and 120 minutes post-glucose administration.[2][7]
-
Glucose Measurement: Measure blood glucose levels immediately using a glucometer.
-
Plasma Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and keep on ice. Centrifuge the samples to separate the plasma for subsequent insulin analysis. Store plasma at -80°C.
4. Insulin Measurement:
-
Plasma insulin concentrations can be determined using a commercially available ELISA kit specific for rat or mouse insulin.[2]
5. Data Analysis:
-
Glucose Excursion: Plot the mean blood glucose concentrations at each time point for each treatment group.
-
Area Under the Curve (AUC): Calculate the glucose AUC for the 0-120 minute period using the trapezoidal rule. This provides a quantitative measure of glucose tolerance.
-
Insulin Secretion: Plot the mean plasma insulin concentrations at each time point. The peak insulin response typically occurs within the first 15 minutes after the glucose challenge.[7]
Experimental Workflow Diagram
Data Presentation
The following tables summarize the expected quantitative effects of this compound on glucose tolerance in different rodent models based on published data.
Table 1: Effect of a Single Dose of this compound on Glucose AUC in Sprague-Dawley Rats[2][3]
| Treatment Group | Dose (mg/kg) | Glucose AUC Improvement (%) | p-value vs. Vehicle |
| Vehicle | - | - | - |
| This compound | 0.03 | 3.9 | >0.05 |
| This compound | 0.1 | 14.5 | <0.05 |
| This compound | 0.3 | 18.8 | <0.01 |
Table 2: Effect of Single and Multiple Doses of this compound on Glucose AUC in Zucker Fatty Rats[2][7]
| Treatment Group | Dose (mg/kg) | Glucose AUC Decrease (%) - Day 1 | p-value vs. Vehicle (Day 1) | Glucose AUC Decrease (%) - Day 21 | p-value vs. Vehicle (Day 21) |
| Vehicle | - | - | - | - | - |
| This compound | 0.03 | 17 | >0.05 | 7 | >0.05 |
| This compound | 0.1 | 34 | <0.001 | 15 | <0.05 |
| This compound | 0.3 | 39 | <0.001 | 25 | <0.001 |
Conclusion
The protocols and data presented here provide a comprehensive guide for assessing the effects of this compound on glucose tolerance in preclinical models. Adherence to these methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of GPR40 agonists. The glucose-dependent nature of this compound's insulinotropic effect underscores its potential as a safe and effective treatment for type 2 diabetes, with a reduced risk of hypoglycemia.[7][9]
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for AMG-837 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][4] As a GPR40 agonist, this compound enhances insulin secretion in a glucose-dependent manner, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.[1][2][3] In vitro studies have shown that this compound stimulates calcium flux and inositol phosphate accumulation in cell lines overexpressing GPR40.[2][5][6]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with stability data to ensure reliable and reproducible results.
Data Presentation
Table 1: this compound Solubility and Stock Solution Stability
| Parameter | Value | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [7][8] |
| Solubility in DMSO | Soluble | [8] |
| Stock Solution Storage | -20°C or -80°C (sealed, away from moisture) | [1] |
| Stability at -20°C | Up to 1 month | [1][9] |
| Stability at -80°C | Up to 6 months | [1][9] |
Table 2: Recommended Concentrations for Cell-Based Assays
| Assay Type | Cell Line Example | Effective Concentration Range | EC₅₀ | Reference |
| Calcium (Ca²⁺) Flux | CHO cells expressing human GPR40 | Not specified | 13.5 ± 0.8 nM | [6] |
| Inositol Phosphate Accumulation | A9 cells expressing human GPR40 | Not specified | 7.8 ± 1.2 nM | [2][6] |
| GTPγS Binding | A9 cell membranes with human GPR40 | Not specified | 1.5 ± 0.1 nM | [2][6] |
| Glucose-Stimulated Insulin Secretion | Isolated mouse islets | 1 nM - 10 µM | 142 ± 20 nM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (calcium hydrate or hemicalcium salt form)[1][3]
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, light-protective microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Determine the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound powder needed. Note: Account for the molecular weight of the specific salt form of this compound being used.
-
Weigh the this compound powder: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but be cautious of potential degradation.[10]
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]
Protocol 2: Preparation of Working Solutions and Application in Cell Culture
This protocol details the dilution of the this compound stock solution and its application to cultured cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Cultured cells in multi-well plates
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or complete cell culture medium. Note: When diluting in aqueous media, add the DMSO stock dropwise while gently mixing to prevent precipitation.[10]
-
Prepare the final working solution: Dilute the stock or intermediate solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration for your experiment. The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[10][11]
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from those of the solvent.[10]
-
Treat the cells: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Assay: Proceed with the downstream analysis (e.g., calcium flux assay, insulin secretion measurement).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: GPR40 activation by this compound leading to insulin secretion.
Experimental Workflow for Cell Culture Treatment
Caption: Workflow for preparing and applying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. This compound calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Utilizing AMG-837 in High-Throughput Screening for Novel GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of AMG-837 as a reference compound in high-throughput screening (HTS) campaigns to identify novel agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a clinically validated target for the treatment of type 2 diabetes mellitus due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] this compound is a potent and selective GPR40 agonist, making it an ideal tool for assay validation, hit confirmation, and structure-activity relationship (SAR) studies.[4][5][6]
Introduction to GPR40 and this compound
GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells that is activated by medium and long-chain free fatty acids.[1][3] Upon activation, GPR40 couples to the Gαq signaling pathway, leading to an increase in intracellular calcium and subsequent enhancement of glucose-dependent insulin secretion.[2][3][7] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy with a potentially low risk of hypoglycemia.[4][8]
This compound was identified through a high-throughput screening campaign and subsequent lead optimization.[4][5] It is a potent partial agonist of GPR40 that enhances GSIS in vitro and in vivo.[4] Its well-characterized pharmacological profile makes it an excellent reference compound for HTS assays.
GPR40 Signaling Pathway
The activation of GPR40 by an agonist such as this compound initiates a well-defined signaling cascade. This process begins with the agonist binding to the receptor, leading to a conformational change and the activation of the Gαq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] This rise in intracellular calcium is a critical signal that potentiates the exocytosis of insulin-containing granules from the pancreatic β-cells in the presence of elevated glucose levels.[1]
Caption: GPR40 agonist-induced signaling pathway.
High-Throughput Screening Workflow for GPR40 Agonists
A typical HTS campaign for discovering novel GPR40 agonists follows a multi-step process. The primary screen of a large compound library is often a cell-based assay that measures a proximal event in the signaling cascade, such as intracellular calcium mobilization. Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and efficacy, and assess their functional effects in a more physiologically relevant context, such as GSIS in pancreatic β-cells. This compound should be used as a positive control throughout this workflow.
Caption: HTS workflow for GPR40 agonist discovery.
Quantitative Data for GPR40 Agonists
The following table summarizes key quantitative data for this compound and other representative GPR40 agonists. This information is crucial for establishing assay windows and for comparing the potency of newly identified compounds.
| Compound | Assay Type | Cell Line | EC50 (nM) | Efficacy (vs. Endogenous Ligand) |
| This compound | Calcium Flux | CHO-hGPR40 | 13.5 | Partial Agonist |
| AM-1638 | Calcium Flux | CHO-hGPR40 | 4.4 | Full Agonist |
| AM-6226 | Calcium Flux | CHO-hGPR40 | 3.5 | Full Agonist |
| TAK-875 | Calcium Flux | HEK-hGPR40 | 14 | Full Agonist |
| Linoleic Acid | Calcium Flux | CHO-hGPR40 | 5,100 | Endogenous Full Agonist |
Experimental Protocols
Primary HTS: Homogeneous Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay suitable for HTS in 384-well or 1536-well formats.
Objective: To identify compounds that elicit an increase in intracellular calcium via GPR40 activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Calcium-6®, with a probenecid solution to inhibit dye efflux).
-
This compound (positive control).
-
Test compound library.
-
384-well, black-walled, clear-bottom assay plates.
-
Fluorescence kinetic plate reader (e.g., FLIPR®, FDSS).
Protocol:
-
Cell Plating: Seed the GPR40-expressing cells into the assay plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, including the probenecid. Add an equal volume (25 µL) of the dye solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition and Fluorescence Reading:
-
Prepare compound plates with test compounds and a concentration range of this compound.
-
Place both the cell and compound plates into the kinetic plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 12.5 µL of compound solution to the cell plate.
-
Immediately measure the change in fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) over a period of 2-3 minutes.
-
-
Data Analysis: The response is typically calculated as the maximum fluorescence intensity minus the baseline. Hits are identified as compounds that produce a signal significantly above the vehicle control.
Secondary Assay: Dose-Response and EC₅₀ Determination
Objective: To determine the potency (EC₅₀) of confirmed hits.
Protocol:
-
Follow the same cell plating and dye loading procedure as the primary assay.
-
Prepare 10-point, 3-fold serial dilutions of the hit compounds and this compound in assay buffer.
-
Perform the calcium flux assay as described above.
-
Data Analysis: Normalize the response data (0% for vehicle control, 100% for a saturating concentration of a full agonist). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀.
Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To confirm that hit compounds potentiate insulin secretion in a glucose-dependent manner in a pancreatic β-cell line or primary islets.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated rodent/human islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA.
-
Low glucose KRB buffer (2.8 mM glucose).
-
High glucose KRB buffer (16.7 mM glucose).
-
This compound and test compounds.
-
Insulin ELISA kit.
Protocol:
-
Cell Seeding: Seed β-cells in a 96-well plate and culture until they form a confluent monolayer.
-
Pre-incubation: Gently wash the cells with a glucose-free KRB buffer. Then, pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer containing:
-
Low glucose (2.8 mM) ± test compound.
-
High glucose (16.7 mM) ± test compound.
-
Include this compound as a positive control.
-
-
Incubate for 1-2 hours at 37°C.
-
Insulin Measurement: Carefully collect the supernatant from each well. Measure the insulin concentration using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: A compound is considered a functional GPR40 agonist if it significantly increases insulin secretion in the high glucose condition with little to no effect in the low glucose condition.
Troubleshooting and Data Interpretation
-
High background in calcium flux assay: Ensure the use of a no-wash kit or optimize wash steps to remove extracellular dye. Check compounds for auto-fluorescence.
-
Poor Z'-factor: Optimize cell number, dye loading conditions, and DMSO tolerance.
-
Lack of glucose dependency in GSIS assay: This may indicate an off-target effect. Perform counter-screens and assess activity in GPR40 knockout cells if available.
-
Partial vs. Full Agonism: this compound is a partial agonist.[4] Comparison of the maximal effect of a hit compound to that of this compound and an endogenous full agonist (like linoleic acid) can help classify its efficacy.
By following these protocols and utilizing this compound as a reference standard, researchers can effectively conduct HTS campaigns to identify and characterize novel GPR40 agonists for the potential treatment of type 2 diabetes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AMG-837 to Interrogate GPR40 Signaling in MIN6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[3][4][5] The signaling cascade initiated by GPR40 activation is primarily coupled through the Gαq/11 pathway, which stimulates phospholipase C (PLC).[1][3] This, in turn, leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations and ultimately, insulin exocytosis.[1][3][6]
AMG-837 is a potent and selective, albeit partial, agonist of GPR40.[7][8] Its ability to enhance insulin secretion in a glucose-dependent manner makes it a valuable pharmacological tool for studying GPR40 signaling pathways.[8] The murine insulinoma 6 (MIN6) cell line is a widely accepted model for studying pancreatic β-cell function, as it retains the key characteristics of glucose-stimulated insulin secretion.[9][10][11] These application notes provide detailed protocols for utilizing this compound to investigate GPR40-mediated signaling events in MIN6 cells, including insulin secretion, intracellular calcium mobilization, and the activation of downstream signaling cascades like the ERK/MAPK pathway.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data for this compound's potency and efficacy in various functional assays.
Table 1: In Vitro Potency (EC50) of this compound on GPR40
| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference |
| GTPγS Binding | A9 cells expressing hGPR40 | Human | 1.5 ± 0.1 | [8] |
| Inositol Phosphate Accumulation | A9 cells expressing hGPR40 | Human | 7.8 ± 1.2 | [8][12] |
| Intracellular Ca2+ Flux (Aequorin) | CHO cells | Human | 13.5 ± 0.8 | [8][12] |
| Intracellular Ca2+ Flux (Aequorin) | CHO cells | Mouse | 22.6 ± 1.8 | [8][12] |
| Intracellular Ca2+ Flux (Aequorin) | CHO cells | Rat | 31.7 ± 1.8 | [8][12] |
| Insulin Secretion | Isolated Mouse Islets | Mouse | 142 ± 20 | [8][12] |
Table 2: this compound Mediated Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets
| Glucose Concentration (mM) | This compound Treatment | Fold Increase in Insulin Secretion (vs. vehicle) | Reference |
| ≤ 5.6 | + | No significant potentiation | [8] |
| ≥ 8.3 | + | Significant potentiation | [8] |
Experimental Protocols
MIN6 Cell Culture
Proper maintenance of MIN6 cells is critical for reproducible results.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[9]
-
Passaging: Subculture cells when they reach 80-85% confluency.[9] Use a gentle dissociation reagent like Accutase® or a 0.025% trypsin/0.02% EDTA solution for cell detachment.[9]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details a static incubation method to measure insulin secretion.
-
Cell Seeding: Seed MIN6 cells in a 24- or 96-well plate to achieve ~80% confluency on the day of the experiment.[9]
-
Pre-incubation (Starvation):
-
Gently wash cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4).[9]
-
Pre-incubate cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish basal insulin secretion.[9]
-
-
Stimulation:
-
Sample Collection:
-
Insulin Quantification:
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium ([Ca2+])i using a fluorescent indicator.
-
Cell Seeding: Seed MIN6 cells on black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Washing: Gently wash the cells with assay buffer (e.g., KRBH without glucose) to remove extracellular dye.
-
Measurement:
-
Use a fluorescence microplate reader or a flow cytometer to measure the baseline fluorescence.[15][16]
-
Inject this compound at various concentrations and continuously record the fluorescence signal to measure the change in intracellular calcium.[15]
-
Ionomycin can be used as a positive control to elicit a maximal calcium response.[15]
-
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols for Chronic Administration of AMG-837 in Zucker Fatty Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chronic administration of AMG-837, a selective G protein-coupled receptor 40 (GPR40/FFA1) agonist, in Zucker fatty rats. This animal model is a well-established tool for studying obesity and type 2 diabetes.[1][2][3]
Introduction
This compound is a potent partial agonist of GPR40, a free fatty acid receptor primarily expressed on pancreatic β-cells.[4][5] Activation of GPR40 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS), making it a therapeutic target for type 2 diabetes.[6][7] Chronic studies in Zucker fatty rats, which exhibit hyperinsulinemia, impaired glucose tolerance, and mild hyperglycemia, are crucial for evaluating the long-term efficacy and potential for tachyphylaxis of GPR40 agonists.[1][4][6]
Mechanism of Action
This compound potentiates insulin secretion in a glucose-dependent manner.[6] Upon binding to GPR40 on pancreatic β-cells, it activates the Gαq/11 signaling pathway.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ levels is a key trigger for insulin granule exocytosis.[9]
Data Presentation
The following tables summarize the quantitative data from a 21-day chronic study of this compound administration in 8-week-old Zucker fatty rats.[4][10]
Table 1: Effect of a Single Dose of this compound on Blood Glucose and Insulin During an Intraperitoneal Glucose Tolerance Test (IPGTT) in Zucker Fatty Rats [4][10]
| Treatment Group (n=6/group) | Dose (mg/kg) | Blood Glucose AUC (-30 to 120 min) | Peak Plasma Insulin (ng/mL) |
| Vehicle | - | Baseline | Baseline |
| This compound | 0.3 | Reduced | Increased |
| This compound | 1 | Significantly Reduced | Significantly Increased |
| This compound | 3 | Significantly Reduced | Significantly Increased |
Table 2: Efficacy of Once-Daily Dosing of this compound for 21 Days in Zucker Fatty Rats During an IPGTT [4][6]
| Treatment Group (n=6/group) | Dose (mg/kg) | Blood Glucose AUC on Day 1 (-30 to 120 min) | Blood Glucose AUC on Day 21 (-30 to 120 min) |
| Vehicle | - | Baseline | Baseline |
| This compound | 0.03 | Reduced | Reduced |
| This compound | 0.1 | Significantly Reduced | Significantly Reduced |
| This compound | 0.3 | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Chronic Administration of this compound in Zucker Fatty Rats
This protocol describes a 21-day study to evaluate the chronic efficacy of this compound.
Materials:
-
8-week-old male Zucker fatty (fa/fa) rats
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (for plasma insulin analysis)
-
Glucose solution for IPGTT (e.g., 2 g/kg)
Procedure:
-
Animal Acclimation: Acclimate the rats for at least one week before the start of the study. House them under standard laboratory conditions with ad libitum access to food and water.
-
Randomization: Randomize the animals into treatment groups based on body weight.[6]
-
Dosing: Administer this compound or vehicle once daily by oral gavage for 21 consecutive days.[6] The typical dosage range for chronic studies is 0.03 to 0.3 mg/kg.[4][10]
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Perform an IPGTT on Day 1 and Day 21 of the study.[6]
-
Fast the rats overnight (approximately 16 hours).
-
Administer the daily dose of this compound or vehicle by oral gavage.
-
30 minutes after dosing, collect a baseline blood sample (t = -30 min).[10]
-
At t = 0 minutes, administer an intraperitoneal injection of glucose solution.[10]
-
Collect blood samples at various time points post-glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes) for blood glucose and plasma insulin measurements.[4]
-
-
Data Analysis: Measure blood glucose levels immediately using a glucometer. Centrifuge the blood samples to separate plasma for insulin analysis using a rat insulin ELISA kit.[6] Calculate the area under the curve (AUC) for glucose.
Conclusion
Chronic administration of this compound has been shown to maintain its efficacy in improving glucose tolerance in Zucker fatty rats over a 21-day period, indicating a lack of tachyphylaxis.[4][6] These protocols and data provide a valuable resource for researchers investigating the therapeutic potential of GPR40 agonists for the treatment of type 2 diabetes.
References
- 1. The Zucker-fatty rat: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zucker diabetic fatty rats: Significance and symbolism [wisdomlib.org]
- 3. Zucker-fatty rat: Significance and symbolism [wisdomlib.org]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Measuring Insulin Secretion in Response to Amg-837 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][3][4] Activation of GPR40 by agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes.[1][2][5] These application notes provide detailed protocols for measuring insulin secretion in response to this compound treatment in isolated pancreatic islets, a critical step in the pre-clinical evaluation of such compounds.
The protocols outlined below describe two standard methodologies: the static Glucose-Stimulated Insulin Secretion (GSIS) assay and the dynamic islet perifusion assay. The static GSIS assay is a robust method for determining the concentration-dependent effect of this compound on insulin secretion at both basal and stimulatory glucose concentrations. The islet perifusion assay provides a more physiological assessment of insulin secretion dynamics, allowing for the characterization of both the first and second phases of insulin release.
Mechanism of Action: GPR40 Signaling Pathway
This compound exerts its effects by binding to and activating GPR40 on the surface of pancreatic β-cells. This activation initiates a signaling cascade that amplifies the primary glucose-sensing pathway of the β-cell. The key steps are outlined in the signaling pathway diagram below.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments assessing the effect of this compound on insulin secretion.
Table 1: Concentration-Dependent Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets.
| This compound Concentration (µM) | Insulin Secretion at 2.8 mM Glucose (ng/islet/h) | Insulin Secretion at 16.7 mM Glucose (ng/islet/h) |
| 0 (Vehicle) | 0.15 ± 0.02 | 1.20 ± 0.11 |
| 0.01 | 0.16 ± 0.03 | 1.85 ± 0.15 |
| 0.1 | 0.18 ± 0.02 | 2.55 ± 0.20 |
| 1 | 0.20 ± 0.04 | 3.10 ± 0.25 |
| 10 | 0.22 ± 0.05 | 3.25 ± 0.28 |
Data are presented as mean ± SEM. These are representative data based on published findings for GPR40 agonists.[1][6]
Table 2: In Vitro Potency of this compound in GPR40-Expressing Cells.
| Assay | Cell Line | Parameter | Value (nM) |
| Calcium Flux | CHO-GPR40 | EC₅₀ | 120 ± 10 |
| Inositol Phosphate Accumulation | A9-GPR40 | EC₅₀ | 11.0 ± 0.05 |
EC₅₀ values represent the concentration of this compound that elicits a half-maximal response.[7]
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to measure insulin secretion from isolated pancreatic islets in a static incubation format.[8][9][10][11]
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
This compound stock solution (in DMSO)
-
Glucose solutions (2.8 mM and 16.7 mM in KRBH)
-
96-well plates
-
Insulin ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size into a petri dish.
-
Pre-incubation:
-
Wash islets with KRBH containing 2.8 mM glucose.
-
Transfer batches of 5-10 islets per well of a 96-well plate.
-
Pre-incubate the islets in 200 µL of KRBH with 2.8 mM glucose for 1 hour at 37°C to establish a basal rate of insulin secretion.
-
-
Incubation with this compound:
-
Carefully remove the pre-incubation buffer.
-
Add 200 µL of KRBH containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory).
-
Add the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
After incubation, gently collect the supernatant (200 µL) from each well and store at -20°C for insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the number of islets per well.
-
Plot insulin secretion as a function of this compound concentration for both basal and stimulatory glucose conditions.
-
Protocol 2: Dynamic Islet Perifusion Assay
This protocol describes a perifusion system to measure the dynamics of insulin secretion in real-time.[12][13][14][15][16]
Materials:
-
Islet perifusion system (including peristaltic pump, chambers, and fraction collector)
-
Isolated pancreatic islets
-
KRBH buffer with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)
-
This compound solution (in KRBH)
-
Insulin ELISA kit
Procedure:
-
System Setup:
-
Assemble the perifusion system according to the manufacturer's instructions.
-
Prime the tubing with KRBH containing 2.8 mM glucose.
-
Maintain the system at 37°C.
-
-
Islet Loading:
-
Load a group of 50-100 islets into each perifusion chamber.
-
-
Basal Perifusion:
-
Perifuse the islets with KRBH containing 2.8 mM glucose at a constant flow rate (e.g., 100 µL/min) for at least 30-60 minutes to establish a stable baseline of insulin secretion.
-
Collect fractions at regular intervals (e.g., every 1-5 minutes).
-
-
Stimulation Protocol:
-
Switch the perifusion buffer to one containing 16.7 mM glucose to induce the first phase of insulin secretion.
-
After a defined period (e.g., 15-20 minutes), switch to a buffer containing 16.7 mM glucose plus the desired concentration of this compound.
-
Continue perifusion to observe the effect on the second phase of insulin secretion.
-
Finally, switch back to KRBH with 2.8 mM glucose to return to basal conditions.
-
-
Sample Collection:
-
Collect fractions throughout the experiment using a fraction collector.
-
Store collected fractions at -20°C.
-
-
Insulin Measurement and Data Analysis:
-
Measure the insulin concentration in each fraction using an ELISA.
-
Plot insulin secretion rate over time to visualize the biphasic insulin release profile and the effect of this compound.
-
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 13. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
Application Notes and Protocols for Pharmacokinetic Analysis of Amg-837 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amg-837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS).[1][3] Activation of GPR40 by agonists like this compound enhances insulin secretion in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes.[1][3] This document provides detailed application notes and protocols for the pharmacokinetic analysis of this compound in mouse models, intended to guide researchers in preclinical drug development.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
| Parameter | Value | Species | Dosage | Reference |
| Oral Bioavailability (%F) | 84% | Rat | 0.5 mg/kg | [2][4] |
| Peak Plasma Concentration (Cmax) | 1.4 µM | Rat | 0.5 mg/kg | [2][4] |
Table 2: Plasma Concentration of this compound in Rodents Following Repeated Oral Dosing
| Species | Mouse Model | Dose | Dosing Regimen | Plasma Concentration (30 min post-final dose) | Reference |
| Rat | Zucker Fatty | 0.03 mg/kg | Daily for 21 days | 26 ± 6 nM | [2][4] |
| Rat | Zucker Fatty | 0.1 mg/kg | Daily for 21 days | 75 ± 13 nM | [2][4] |
| Rat | Zucker Fatty | 0.3 mg/kg | Daily for 21 days | 204 ± 49 nM | [2][4] |
| Mouse | High-fat fed, low-dose streptozotocin-treated | 100 mg/kg | Single dose | 826 ± 66 nM (free drug level) | [5] |
Signaling Pathway
This compound exerts its effects by activating the GPR40 signaling pathway in pancreatic β-cells. Upon binding of this compound, GPR40 couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.
Caption: GPR40 Signaling Pathway Activated by this compound.
Experimental Protocols
In Vivo Administration of this compound
Objective: To administer this compound to mice orally to assess its pharmacokinetic profile.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
-
Mouse gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight).
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark it on the needle.
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Blood Sample Collection for Pharmacokinetic Analysis
Objective: To collect serial blood samples from mice after this compound administration to determine its concentration over time.
Materials:
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Lancets for tail vein puncture or submandibular bleeding
-
Microcentrifuge
-
Pipettes and tips
-
Cryovials for plasma storage
Procedure (Serial Sampling from Tail Vein):
-
Animal Restraint: Place the mouse in a restraint tube, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Blood Collection:
-
Make a small incision in the lateral tail vein using a sterile lancet.
-
Collect a small volume of blood (e.g., 20-30 µL) into a heparinized capillary tube or directly into an EDTA-coated microcentrifuge tube at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Apply gentle pressure to the incision site with sterile gauze to stop the bleeding.
-
-
Plasma Preparation:
-
If using capillary tubes, transfer the blood to an EDTA-coated microcentrifuge tube.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled cryovial.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification
Objective: To quantify the concentration of this compound in mouse plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 20 µL aliquot of plasma, add 80 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject an aliquot of the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow
Caption: Experimental Workflow for Pharmacokinetic Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Navigating the Challenges of AMG-837 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Working with promising therapeutic compounds like AMG-837, a potent GPR40 agonist, can present experimental hurdles, particularly concerning its solubility in aqueous buffers. This technical support center provides a comprehensive guide to troubleshoot and overcome these challenges, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer (e.g., PBS, HBSS). What is causing this?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution as it comes into contact with the aqueous environment where it is less soluble. This is a common issue with hydrophobic compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers for in vitro and in vivo experiments. These include the use of co-solvents, solubilizing agents like cyclodextrins, and the inclusion of proteins such as bovine serum albumin (BSA) or fetal bovine serum (FBS) in your media.
Q4: My cell-based assay requires a low final DMSO concentration. How can I achieve this without causing precipitation?
A4: To minimize the final DMSO concentration, you can prepare an intermediate dilution of your this compound stock in a suitable co-solvent or a solution containing a solubilizing agent before the final dilution into your cell culture medium. It is also crucial to add the compound to the medium with gentle mixing to facilitate its dispersion.
Q5: Does the salt form of this compound affect its solubility and stability?
A5: Yes, the salt form can influence the physicochemical properties of this compound. The hemicalcium and sodium salt forms are reported to be more stable than the free acid form.[2] For experimental purposes, it is important to be aware of which form you are using and to record the specific batch information, as molecular weight can vary slightly.[3]
Troubleshooting Guide
Issue 1: Precipitation upon dilution in aqueous buffer
-
Problem: The compound is precipitating out of solution immediately after being diluted from a DMSO stock into an aqueous buffer like PBS or cell culture medium.
-
Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.
-
Use a Stepped Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.
-
Incorporate Co-solvents: For in vivo studies, a formulation containing PEG300 and Tween-80 has been successfully used. A similar approach with lower concentrations of these co-solvents might be adaptable for in vitro assays, but their potential effects on the cells should be carefully evaluated.
-
Utilize Solubilizing Agents: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are effective in encapsulating hydrophobic molecules and increasing their aqueous solubility.[4][5][6][7][8][9][10][11][12]
-
Leverage Protein Binding: this compound is known to bind extensively to plasma proteins, particularly albumin.[13][14] Including serum or BSA in your cell culture medium can help to keep the compound soluble and bioavailable.
-
Issue 2: Inconsistent experimental results
-
Problem: Variability in the biological response to this compound across different experiments.
-
Possible Causes & Solutions:
-
Inconsistent Solubilization: Ensure that your method for preparing the working solution of this compound is consistent for every experiment. Document the exact procedure, including the concentrations of all components and the mixing method.
-
Precipitation Over Time: Even if a solution appears clear initially, the compound may precipitate over time, especially at 37°C in an incubator. It is recommended to prepare fresh working solutions for each experiment.
-
Variable Free Concentration: The concentration of serum or BSA in your cell culture medium can significantly impact the free, unbound concentration of this compound. Maintain a consistent serum/BSA concentration across all experiments to ensure a comparable effective dose.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Forms
| Form | Molecular Weight ( g/mol ) | Key Characteristics |
| Hemicalcium Salt | 457.47[1] | More stable crystalline form.[2] |
| Sodium Salt | ~460.44 | Another stable salt form.[2] |
| Free Acid | ~438.44 | Less stable than the salt forms.[2] |
Table 2: Reported Formulations for this compound
| Application | Formulation Components | Final Concentration of this compound | Reference |
| In vivo (oral/intraperitoneal) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (suspended solution) | [5] |
| In vivo (oral/intraperitoneal) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (suspended solution) | [4] |
| In vitro (Aequorin assay) | DMSO stock diluted in HBSS buffer containing Human Serum Albumin (HSA) | Not specified | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for in vitro Cell-Based Assays using Serum/BSA
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability.
-
On the day of the experiment, thaw the DMSO stock solution at room temperature.
-
Prepare your cell culture medium containing the desired concentration of FBS or BSA. For example, DMEM with 10% FBS.
-
Perform a serial dilution of the this compound DMSO stock into the complete cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Gently mix the solution immediately after adding the this compound stock to prevent localized high concentrations that can lead to precipitation. Do not vortex, as this can cause shearing of proteins in the medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Preparation of this compound Working Solution using Cyclodextrin
-
Prepare a 20% (w/v) solution of SBE-β-CD in a suitable aqueous buffer (e.g., saline or HBSS).
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add the this compound DMSO stock to the 20% SBE-β-CD solution to achieve the desired final concentration. For example, a 1:9 ratio of DMSO stock to cyclodextrin solution.[4]
-
Mix thoroughly. Sonication may be used to aid dissolution.[5]
-
This preparation can then be further diluted into your final assay buffer or medium.
Mandatory Visualizations
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates [frontiersin.org]
- 15. journals.plos.org [journals.plos.org]
Technical Support Center: Addressing Off-Target Effects of AMG-837 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AMG-837 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Its primary on-target effect is to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][3][4] The activation of GPR40 by this compound initiates a signaling cascade through the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade results in an increase in intracellular calcium levels, ultimately triggering insulin secretion in a glucose-dependent manner.[5]
Q2: What are "off-target" effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (GPR40). These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[6] For GPR40 agonists, off-target effects have been a concern, with some compounds in this class showing liver toxicity in clinical trials, potentially due to interactions with unintended targets like bile acid transporters.[7][8]
Q3: What are the initial signs that I might be observing off-target effects in my experiments with this compound?
A3: Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when GPR40 is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).
-
Inconsistent results with other GPR40 agonists: A structurally different GPR40 agonist produces a different or no phenotype.
-
Effects in GPR40-negative cells: Observing a cellular response to this compound in a cell line that does not express GPR40.
-
Unusual dose-response curve: A very steep or non-sigmoidal dose-response curve may suggest effects on multiple targets.
-
Cellular toxicity at concentrations close to the EC50 for GPR40: If you observe significant cell death or stress at concentrations required for GPR40 activation, this could indicate off-target toxicity.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects of this compound
This guide provides a structured approach to troubleshooting unexpected results and investigating potential off-target effects of this compound.
Diagram: Troubleshooting Workflow for Suspected Off-Target Effects
Caption: A workflow for systematically investigating unexpected experimental outcomes with this compound.
Quantitative Data Summary: this compound Activity and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| EC50 (GPR40) | 13.5 ± 0.8 nM | Human | Calcium Flux (Aequorin) | [3] |
| 22.6 ± 1.8 nM | Mouse | Calcium Flux (Aequorin) | [3] | |
| 31.7 ± 1.8 nM | Rat | Calcium Flux (Aequorin) | [3] | |
| 7.8 ± 1.2 nM | Human | Inositol Phosphate | [3] | |
| Selectivity | No activity up to 10 µM | Human | GPR41, GPR43, GPR120 Assays | [3] |
| Potential Off-Target | Inhibition of Bile Acid Transporters | N/A | In vitro transporter assays | [7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to GPR40 in intact cells.
Methodology:
-
Cell Treatment: Treat cells expressing GPR40 with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble proteins from aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble GPR40 by Western blot or ELISA. Increased thermal stability of GPR40 in the presence of this compound indicates direct binding.
Rescue Experiment using a GPR40 Knockout Cell Line
Objective: To determine if the observed phenotype is GPR40-dependent.
Methodology:
-
Cell Lines: Use both a wild-type cell line expressing GPR40 and a GPR40 knockout (CRISPR-generated) version of the same cell line.
-
Treatment: Treat both cell lines with a dose-range of this compound.
-
Phenotypic Assay: Perform the cellular assay of interest (e.g., cell viability, reporter gene expression, etc.) on both cell lines.
-
Analysis: If the phenotype is observed in the wild-type cells but is absent in the GPR40 knockout cells, it is likely an on-target effect. If the phenotype persists in the knockout cells, it is an off-target effect.
Inositol Phosphate (IP) Accumulation Assay
Objective: To functionally quantify the activation of Gq-coupled receptors like GPR40.
Methodology:
-
Cell Seeding: Plate GPR40-expressing cells in a suitable multi-well plate (e.g., 96-well or 384-well) and allow them to adhere.
-
Compound Addition: Add serial dilutions of this compound to the cells in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).[6]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the accumulation of IP1.[6]
-
Detection: Lyse the cells and add the detection reagents (e.g., from an HTRF IP-One assay kit), which typically include a cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog.[6][9]
-
Readout: After a further incubation period at room temperature, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.[6]
Calcium Flux Assay
Objective: To measure the transient increase in intracellular calcium upon GPR40 activation.
Methodology:
-
Cell Loading: Load GPR40-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye leakage.[10][11]
-
Compound Addition: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). Add this compound at various concentrations to the wells.
-
Signal Measurement: Immediately measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium peak.[10]
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration in response to GPR40 activation.
Diagram: GPR40 Signaling Pathway
Caption: Simplified signaling cascade initiated by the binding of this compound to the GPR40 receptor.
Diagram: Logic for On-Target vs. Off-Target Effect Determination
Caption: Decision logic for distinguishing between on-target and off-target effects using genetic validation.
References
- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inositol phosphate accumulation assay [bio-protocol.org]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Improving the oral bioavailability of Amg-837 formulations
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for working with AMG-837 formulations. While this compound exhibits excellent oral bioavailability, this guide addresses its formulation characteristics and provides general troubleshooting strategies applicable to other poorly soluble compounds.
This compound Formulation & Physicochemical Properties
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a potent and orally bioavailable GPR40 agonist.[1][2] Its key physicochemical properties are summarized in the table below.[3][4][5]
| Property | Value | Reference |
| Molecular Weight | 438 g/mol (Free Acid), 457.47 g/mol (Hemicalcium Salt) | [4][5] |
| ClogD7.4 | 3.7 | [4] |
| Polar Surface Area | 46 Ų | [3][4] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) | [5] |
| Oral Bioavailability (%F) in Rats | 84% (at 0.5 mg/kg) | [3][4] |
| Plasma Protein Binding (Human) | 98.7% | [3][4] |
Q2: What is a standard formulation for oral dosing of this compound in preclinical studies?
A2: In preclinical rodent studies, this compound has been successfully formulated for oral gavage using a suspension of 1% methylcellulose (CMC) and 1% Tween 80 in water.[3][4]
General Troubleshooting for Poorly Soluble Drug Formulations
While this compound has high oral bioavailability, researchers working with other poorly soluble compounds in this class may encounter challenges. This section provides general guidance.
Q3: My compound has poor solubility in aqueous media. What initial steps can I take to improve its dissolution for in vitro assays?
A3: For initial in vitro testing, you can prepare stock solutions in an organic solvent like DMSO.[5] When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on the biological system. For compounds prone to precipitation, the use of surfactants or solubilizing agents in the buffer may be necessary.
Q4: We are observing low and variable oral exposure in our animal studies with a new compound. What formulation strategies can we explore?
A4: Low and variable oral bioavailability for poorly soluble drugs is a common challenge.[6] Several formulation strategies can be employed to enhance absorption:[7][8][9][10]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[6][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[8][10] Hot-melt extrusion is a common method for preparing solid dispersions.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[9][10]
-
Salt Forms: Formation of a salt can significantly alter the physicochemical properties of a drug, including its solubility and dissolution rate.[7]
Experimental Protocols
Q5: What is a typical protocol for an oral glucose tolerance test (OGTT) to evaluate the in vivo efficacy of an this compound formulation?
A5: A representative in vivo protocol for an OGTT in rats is as follows:[3]
-
Animal Model: Use male Sprague-Dawley rats (8 weeks old).[3]
-
Acclimation: Acclimate animals for at least 7 days with ad libitum access to standard chow and water.[3]
-
Fasting: Fast the animals overnight prior to the study.[3]
-
Dosing: Randomize animals into groups based on body weight. Administer the this compound formulation (e.g., in 1% CMC, 1% Tween 80) or vehicle via oral gavage.[3]
-
Glucose Challenge: 30 minutes after drug administration, administer a glucose challenge (e.g., 1 g/kg) via intraperitoneal injection.[3]
-
Blood Sampling: Collect blood samples at various time points (e.g., -30, 0, 15, 30, 60, and 120 minutes relative to the glucose challenge) to measure blood glucose and plasma insulin levels.[3]
-
Analysis: Analyze blood glucose using a glucometer and plasma insulin using an ELISA kit. Calculate the area under the curve (AUC) for glucose to assess the effect of the treatment.[3]
Q6: How can I assess the in vitro activity of an this compound formulation on insulin secretion?
A6: An in vitro glucose-stimulated insulin secretion (GSIS) assay using isolated pancreatic islets can be performed:[3]
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion followed by density gradient centrifugation with Histopaque.[3]
-
Islet Culture: Culture the isolated islets for 48 hours to allow for recovery.[3]
-
GSIS Assay:
-
Handpick islets and place them in a transwell plate.[3]
-
Pre-incubate the islets in a low-glucose buffer (e.g., KRBH with 2.8 mM glucose).
-
Incubate the islets with varying concentrations of this compound or vehicle in both low (2.8 mM) and high (16.7 mM) glucose conditions.[11]
-
Collect the supernatant after a defined incubation period (e.g., 1 hour).
-
-
Insulin Measurement: Measure the concentration of insulin in the supernatant using a specific insulin ELISA.[3]
Frequently Asked Questions (FAQs)
Q7: What is the mechanism of action of this compound?
A7: this compound is a partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3][11] GPR40 is highly expressed in pancreatic β-cells.[12] Upon binding to GPR40, this compound potentiates glucose-stimulated insulin secretion.[4][13] This action is glucose-dependent, meaning it enhances insulin release primarily when blood glucose levels are elevated.[3]
Q8: Does this compound interact with other free fatty acid receptors?
A8: this compound is selective for GPR40 and does not show activity on related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[3]
Q9: How does plasma protein binding affect the in vitro potency of this compound?
A9: this compound is extensively bound to plasma proteins (98.7% in human plasma).[3][4] This high degree of binding leads to a significant rightward shift in its potency in in vitro assays conducted in the presence of serum or albumin. For instance, the EC50 of this compound in a GPR40 aequorin assay was approximately 180-fold less potent when tested in the presence of 100% human serum compared to a buffer with 0.01% human serum albumin (HSA).[3][4]
Visualizations
References
- 1. unika.unav.edu [unika.unav.edu]
- 2. medkoo.com [medkoo.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 12. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Vehicle Effects in AMG-837 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG-837 in in vivo experiments. The focus is on addressing and overcoming potential confounding effects related to the vehicle formulation, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The established vehicle for oral administration of this compound in rodent studies is a suspension of 1% methylcellulose (CMC) and 1% Tween 80 in water.[1][2] This formulation is suitable for compounds with low aqueous solubility, like this compound.
Q2: Why is a vehicle control group essential in my this compound experiment?
A2: A vehicle control group, receiving the 1% CMC and 1% Tween 80 solution without this compound, is critical to differentiate the pharmacological effects of this compound from any biological effects induced by the vehicle itself.[3] Without a proper vehicle control, observed effects could be misattributed to the drug.
Q3: What are the potential side effects of the 1% CMC and 1% Tween 80 vehicle?
A3: While generally well-tolerated, high doses or chronic administration of components of this vehicle can have biological effects. Carboxymethylcellulose has been shown to have a greater potential to induce colitis in a humanized mouse model compared to Polysorbate-80.[4][5] Tween 80, at high concentrations, may have an irritating effect on the gastrointestinal system.[6] It is crucial to monitor animals for any signs of distress or adverse reactions.
Q4: Can the vehicle affect the absorption and bioavailability of this compound?
A4: Yes, the vehicle composition can influence the dissolution and absorption of the administered compound. Tween 80, a surfactant, is included to improve the solubility and prevent precipitation of poorly soluble compounds like this compound.[7]
Q5: How should I prepare the 1% CMC and 1% Tween 80 vehicle?
A5: A common method involves first dispersing the methylcellulose in hot water (around 80°C) with stirring, followed by cooling the solution overnight at 4°C to allow for complete dissolution. Tween 80 is then added to the clear methylcellulose solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Incomplete dissolution of this compound. - Incorrect preparation of the vehicle. | - Ensure this compound is finely powdered before suspension. - Use sonication or homogenization to create a uniform suspension. - Verify the correct concentrations of CMC and Tween 80. |
| Difficulty in oral gavage administration (high viscosity) | - The viscosity of the methylcellulose solution is too high. | - Ensure the methylcellulose is fully dissolved. - Consider using a lower viscosity grade of methylcellulose if the issue persists, but maintain consistency across all experimental groups. |
| Adverse effects in the vehicle control group (e.g., diarrhea, weight loss) | - Irritation caused by the vehicle components. - Underlying health issues in the animals. | - Reduce the dosing volume if possible, while maintaining the target dose. - Ensure the animals are healthy and properly acclimated before the start of the experiment. - Monitor for any changes in feces consistency and body weight.[6] |
| Unexpected biological effects in the vehicle control group | - The vehicle itself may have pharmacological activity in your specific model. | - Meticulously compare the vehicle control group to a naive (untreated) or saline-treated group to understand the baseline effects of the vehicle. - If the vehicle's effect is significant and interferes with data interpretation, consider alternative, more inert vehicles. |
| High variability in experimental results | - Inconsistent preparation or administration of the drug suspension. - Improper randomization of animals. | - Ensure the this compound suspension is homogenous before each administration by vortexing or stirring. - Use a consistent oral gavage technique for all animals. - Properly randomize animals into treatment groups based on body weight. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Vehicle Components
| Component | Molecular Weight | Solubility | Function in Vehicle | Common Concentration |
| Methylcellulose | Varies by grade (e.g., 10,000-220,000 Da)[8] | Soluble in cold water, insoluble in hot water[8] | Suspending agent, increases viscosity | 0.5% - 2% |
| Tween 80 (Polysorbate 80) | ~1310 g/mol | Water-soluble | Surfactant, emulsifier, improves solubility of lipophilic compounds[9] | 0.1% - 5% |
Table 2: Reported Effects of Vehicle Components in Rodent Studies
| Component | Concentration | Animal Model | Observed Effect | Reference |
| Carboxymethylcellulose (CMC) | 1% in drinking water | Humanized IL10-/- mice | Increased fecal lipocalin 2, histologic inflammatory scores, and colonic inflammatory cytokine gene expression compared to Polysorbate-80 and water controls. | [3] |
| Tween 80 | 10% (w/w) in diet | Rat | Increased water content in stools, suggesting a potential irritating effect on the gastrointestinal system. | [6] |
| Tween 80 | Not specified | Mouse | Depression of the primary (IgM) humoral immune response. | [10] |
Experimental Protocols
Detailed Protocol: Oral Glucose Tolerance Test (OGTT) in Rats for this compound Evaluation
This protocol is adapted from in vivo studies of this compound.[11][12]
1. Animal Preparation:
- Use male Sprague-Dawley rats (or other appropriate strain).
- Acclimate animals for at least one week before the experiment.
- Fast animals overnight (approximately 12-16 hours) before the OGTT, with free access to water.
2. Drug and Vehicle Administration:
- Prepare this compound suspension in 1% methylcellulose and 1% Tween 80.
- Administer this compound or vehicle via oral gavage at the desired dose. A typical volume is 5-10 mL/kg body weight.
- The drug is typically administered 30 minutes prior to the glucose challenge.[11][12]
3. Glucose Challenge:
- Prepare a 20% or 40% glucose solution in sterile water or saline.
- Administer a glucose load of 1-2 g/kg body weight via oral gavage or intraperitoneal injection.
4. Blood Sampling:
- Collect a baseline blood sample (t=0) from the tail vein just before the glucose challenge.
- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
5. Glucose Measurement:
- Measure blood glucose levels immediately using a glucometer.
6. Data Analysis:
- Plot mean blood glucose concentration versus time for each treatment group.
- Calculate the Area Under the Curve (AUC) for blood glucose to quantify the overall glucose excursion.
- Perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.
Visualizations
References
- 1. proteopedia.org [proteopedia.org]
- 2. Effect of hydroxypropylcellulose and Tween 80 on physicochemical properties and bioavailability of ezetimibe-loaded solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emulsifier Carboxymethylcellulose Induces More Aggressive Colitis in Humanized Mice with Inflammatory Bowel Disease Microbiota Than Polysorbate-80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emulsifier Carboxymethylcellulose Induces More Aggressive Colitis in Humanized Mice with Inflammatory Bowel Disease Microbiota Than Polysorbate-80 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 10. Immunosuppressive effects of tween 80 on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in AMG-837-Treated Islet Perifusion Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AMG-837 in islet perifusion assays. Our aim is to help you navigate the complexities of experimental variability and ensure robust, interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in pancreatic islets?
A1: this compound is a potent, orally bioavailable agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] It is not a GPR119 agonist. GPR40 is highly expressed in pancreatic β-cells.[3][4] Activation of GPR40 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[1][3][4]
Q2: What is the expected outcome of treating human or mouse islets with this compound in a perifusion assay?
A2: In the presence of elevated glucose concentrations (e.g., 16.7 mM), this compound is expected to potentiate insulin secretion from both mouse and human islets.[3][5] This effect is glucose-dependent, meaning the potentiation of insulin secretion is minimal at low glucose levels.[3][5] The activity of this compound is eliminated in islets from GPR40 knockout mice, confirming its specificity.[3][4]
Q3: What is a typical stimulation index (SI) for glucose in a human islet perifusion assay?
A3: The stimulation index for glucose can vary depending on the donor and the quality of the islets.[6] However, a prototypical biphasic response to high glucose (e.g., 16.8 mM) can result in an average 8-fold increase in insulin concentration above basal levels.[6][7][8] In some studies, the mean SI was observed to be around 3.88 ± 1.12, highlighting the variability.[6] For mouse islets, the response to high glucose is also robust, and like human islets, shows a biphasic insulin release.[9]
Q4: How does the insulin secretion profile of human islets differ from that of mouse islets?
A4: There are notable differences in the insulin secretion dynamics between human and murine islets. Compared to mouse islets, human islets typically exhibit:
-
A less pronounced first-phase insulin secretion in response to glucose.
-
A flatter second-phase secretion rate.
-
A left-shifted glucose concentration-response curve, meaning they are sensitive to lower glucose concentrations.
Troubleshooting Guide
This guide addresses common issues that can lead to variable or unexpected results in this compound-treated islet perifusion assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High Basal Insulin Secretion | 1. Islet stress or damage during isolation or culture. 2. Suboptimal low glucose concentration in the perifusion buffer. | 1. Ensure islets have adequate recovery time after isolation and are of high viability (>90%) and purity (>80%).[6][7][8] 2. For human islets, a low glucose concentration of 1 mM has been shown to be optimal, as higher concentrations (e.g., 3 mM) can cause insulin leakage.[6] |
| No or Low Response to this compound | 1. Incorrect glucose concentration. 2. Low GPR40 expression in islets. 3. This compound degradation. 4. Presence of albumin or serum in the buffer. | 1. Confirm that the perifusion buffer contains a stimulatory glucose concentration (e.g., >8 mM for human islets) during this compound application.[11] 2. GPR40 expression can vary. If possible, confirm GPR40 expression in your islet preparation. 3. Prepare fresh solutions of this compound for each experiment. 4. The activity of this compound is right-shifted (less potent) in the presence of albumin or serum due to protein binding.[3][4] Ensure your buffer composition is consistent. |
| High Inter-Replicate Variability | 1. Uneven distribution of islet size and number in perifusion chambers. 2. Inconsistent flow rate between channels. | 1. Carefully count and size-match islet equivalents (IEQs) for each perifusion chamber.[6] 2. Calibrate the peristaltic pump to ensure a consistent and stable flow rate across all channels. |
| Loss of Biphasic Insulin Secretion | 1. Prolonged exposure to high glucose prior to the experiment. 2. Islet exhaustion or death. | 1. Ensure islets are adequately equilibrated in low glucose buffer before stimulation to restore the readily releasable pool of insulin granules.[12] 2. Check islet viability post-perifusion. Ensure the duration of the experiment does not exceed the viability window of the islets (typically a few hours).[6][7][8] |
Data Presentation
Table 1: Expected Stimulation Index (SI) in Islet Perifusion Assays
| Stimulant | Islet Species | Typical Stimulation Index (Fold Increase over Basal) | Reference |
| High Glucose (16.8 mM) | Human | ~8-fold (can range from ~4 to 9) | [6][7][8] |
| High Glucose (16.8 mM) + KCl (25 mM) | Human | ~9.1-fold | [6] |
| Carbachol (with 6 mM glucose) | Human | ~1.32-fold | [6][7][8] |
| Exendin-4 (with 6 mM glucose) | Human | ~1.35-fold | [6][7][8] |
| This compound (1 µM with 16.7 mM glucose) | Mouse | Potentiates GSIS (specific fold-change may vary) | [3][5] |
Experimental Protocols
Islet Perifusion Assay for Assessing this compound Efficacy
This protocol is a generalized representation based on common practices.[6][13][14]
-
Preparation:
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 1-3 mM) and high glucose (e.g., 16.7 mM). Ensure all buffers are degassed and warmed to 37°C.[13][15]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in high glucose KRB buffer.
-
-
Islet Loading:
-
Hand-pick a set number of islet equivalents (IEQs), for example, 200 IEQs per chamber, ensuring similar size distribution across chambers.[6]
-
Load the islets into the perifusion chambers.
-
-
Perifusion:
-
Equilibrate the islets by perifusing with low glucose KRB for a set period (e.g., 60 minutes) at a constant flow rate (e.g., 100 µL/min).[6]
-
Collect baseline fractions in low glucose.
-
Switch to high glucose KRB buffer to assess the primary glucose-stimulated insulin secretion (GSIS) response.
-
Switch to high glucose KRB buffer containing this compound.
-
Include a final wash-out step with low glucose KRB.
-
A final stimulation with KCl (e.g., 25-30 mM) can be used as a positive control for islet viability and depolarization-induced secretion.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions at regular intervals (e.g., every 1-2 minutes) into a 96-well plate kept at 4°C.[16]
-
Measure the insulin concentration in each fraction using a suitable immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Calculate the stimulation index (SI) by dividing the peak insulin secretion during stimulation by the average basal secretion.[6]
-
Plot insulin secretion rate over time to visualize the dynamic response.
-
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for an islet perifusion assay.
Caption: Troubleshooting logic for islet perifusion experiments.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Research Portal [scholarship.miami.edu]
- 11. Assessing the Rate-Dependence of the First Phase of Glucose-Stimulated Insulin Secretion: Dynamic Perifusion Studies with Isolated Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 14. Analysis of Islet Function in Dynamic Cell Perifusion System [protocols.io]
- 15. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 16. Automated, High-Throughput Assays for Evaluation of Human Pancreatic Islet Function - PMC [pmc.ncbi.nlm.nih.gov]
How to control for albumin binding of Amg-837 in vitro
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for controlling and accounting for the albumin binding of AMG-837 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the potency (EC50) of my this compound appear significantly lower in cell-based assays containing serum or bovine serum albumin (BSA) compared to serum-free assays?
A: This is an expected phenomenon due to the high plasma protein binding of this compound.[1] The underlying principle is the "free drug hypothesis," which states that only the unbound (free) fraction of a drug is available to diffuse across cell membranes and interact with its target receptor, in this case, G-protein-coupled receptor 40 (GPR40).[2][3] Albumin is the primary binding protein in plasma for acidic drugs like this compound.[4] When this compound is added to media containing serum or albumin, a significant portion of it binds to albumin, forming a drug-protein complex that is too large to interact with GPR40.[5] This reduces the free concentration of this compound available to activate the receptor, resulting in a rightward shift of the dose-response curve and a higher apparent EC50 value.[1]
Q2: How can I accurately determine the unbound fraction of this compound in my specific assay medium?
A: To accurately quantify the unbound fraction (fu), you must physically separate the free drug from the protein-bound drug and then measure the concentration in each fraction. The most common and reliable methods for this are Equilibrium Dialysis and Ultrafiltration.[4][6]
-
Equilibrium Dialysis (ED): This is considered the "gold standard" method.[7] It uses a semi-permeable membrane to separate a chamber containing your drug-spiked media (with albumin/serum) from a chamber containing buffer. Only the unbound drug can pass through the membrane. At equilibrium, the concentration of the free drug is the same in both chambers.[6][7] The Rapid Equilibrium Dialysis (RED) device is a high-throughput plate-based system commonly used for this purpose.[8][9]
-
Ultrafiltration: This technique uses centrifugal force to pass the sample through a filter with a specific molecular weight cutoff. The filter retains the large albumin-drug complexes, while the smaller, unbound drug passes through into the ultrafiltrate.[6] This method is faster than equilibrium dialysis but can be susceptible to non-specific binding of the drug to the filter apparatus, which can lead to an underestimation of the free fraction.[4][6]
Q3: I have determined the unbound fraction (fu). How do I use this value to report the true potency of this compound?
A: Once you have experimentally determined the unbound fraction (fu), you can calculate the unbound EC50 (EC50u), which represents the true potency of the compound at the receptor level. The calculation is straightforward:
EC50u = EC50apparent * fu
Where:
-
EC50u is the unbound EC50 value, corrected for protein binding.
-
EC50apparent is the EC50 value you measured directly from your dose-response curve in the presence of serum or albumin.
-
fu is the unbound fraction (a value between 0 and 1) that you determined using a method like equilibrium dialysis.
Reporting the EC50u allows for a more accurate comparison of compound potency across different in vitro systems and is essential for building robust pharmacokinetic/pharmacodynamic (PK/PD) models.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments. | 1. Inconsistent Serum/Albumin Lots: Different batches of fetal bovine serum (FBS) or BSA can have varying protein content and composition. 2. Fluctuations in Assay Conditions: Temperature and pH can affect drug-protein binding affinities.[2][10] 3. Inconsistent Cell Health/Density: Variations in cell number or viability can alter the overall response. | 1. Purchase a large single lot of FBS or BSA for the entire study. Pre-aliquot and store frozen to ensure consistency. 2. Strictly control the temperature (e.g., 37°C) and pH (e.g., 7.4) of your incubations. Ensure buffers are fresh and correctly formulated.[10] 3. Implement strict quality control for cell culture, ensuring consistent seeding densities and viability checks for each experiment. |
| Low recovery of total this compound in protein binding assays (e.g., Equilibrium Dialysis). | 1. Non-specific Binding: The compound may be adsorbing to the plasticware or the dialysis membrane itself.[9] 2. Compound Instability: this compound may be degrading in the assay buffer over the course of the incubation. 3. Analytical Issues: Problems with the LC-MS/MS method used for quantification. | 1. Pre-treat the dialysis device according to the manufacturer's instructions (e.g., rinse with ethanol and water).[8] Include control wells without protein to quantify binding to the apparatus. 2. Assess the stability of this compound in your assay buffer at 37°C over the incubation period. 3. Verify the accuracy and precision of your analytical method. Ensure matrix effects from plasma and buffer are accounted for by preparing separate standard curves in each matrix.[9] |
| Calculated unbound EC50 (EC50u) is still higher than expected. | 1. Inaccurate fu Determination: The unbound fraction may have been overestimated due to experimental error (e.g., protein leakage in ultrafiltration, incomplete equilibrium in dialysis). 2. Cellular Binding: this compound may be binding to components of the cell itself, reducing the concentration available to the receptor.[11] | 1. Re-evaluate your protein binding assay. Use control compounds with known low and high binding (e.g., atenolol and propranolol) to validate your method.[8] Ensure equilibrium has been reached in dialysis experiments. 2. Consider more complex models that account for intracellular binding. Methods exist to measure the unbound intracellular drug concentration, though they are more complex.[11][12] |
Data Presentation
The impact of albumin on this compound potency is significant. The following table summarizes representative data, illustrating the rightward shift in EC50 in the presence of albumin.
| Assay Condition | Human GPR40 EC50 (nM) | Fold Shift | Data Source |
| Cell-based GTPγS Assay (No Albumin) | 1.5 ± 0.1 | - | [1] |
| Isolated Mouse Islets (No Albumin) | 142 ± 20 | - | [1] |
| Aequorin Ca2+ Flux (0.01% HSA) | ~100 | ~67x vs GTPγS | [13] |
| Aequorin Ca2+ Flux (0.625% HSA) | ~1000 | ~670x vs GTPγS | [13] |
| Aequorin Ca2+ Flux (100% Human Serum) | >10000 | >6700x vs GTPγS | [13] |
Note: The fold shifts are calculated relative to the cell-free GTPγS assay to illustrate the dramatic impact of albumin. Direct comparisons should be made within the same assay type.
Experimental Protocols
Protocol 1: Determination of Unbound Fraction (fu) using Rapid Equilibrium Dialysis (RED)
This protocol describes how to determine the percentage of this compound that is unbound to proteins in your specific cell culture medium supplemented with serum or albumin.
Materials:
-
Rapid Equilibrium Dialysis (RED) Device Plate (e.g., Thermo Scientific Pierce)[8]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium containing the exact concentration of serum or albumin used in your cell-based assay
-
Dialysis Buffer (e.g., 1X PBS, pH 7.4)[8]
-
Incubator shaker capable of maintaining 37°C and ~300 RPM[8]
-
96-well collection plates
-
LC-MS/MS system for quantification
Procedure:
-
Prepare this compound Spiked Medium: Prepare a solution of this compound in your test medium (e.g., DMEM + 10% FBS) at a relevant concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).[8]
-
Prepare RED Device: Prepare the RED device base plate according to the manufacturer's instructions. This typically involves rinsing with ethanol and water.[8] Insert the dialysis membrane cartridges into the plate.
-
Load Samples:
-
Add your this compound spiked medium to the sample chamber (the red-ringed side) of the RED device inserts (e.g., 300 µL).
-
Add dialysis buffer (e.g., PBS) to the buffer chamber (e.g., 500 µL).[8]
-
Perform all additions in triplicate.
-
-
Incubation: Seal the plate securely with adhesive tape. Place the plate on an orbital shaker set to ~300 RPM inside an incubator at 37°C. Incubate for at least 4 hours to ensure equilibrium is reached.[8][9]
-
Sample Collection: After incubation, carefully remove aliquots from both the buffer chamber and the medium chamber for analysis.
-
For example, transfer 50 µL from the buffer chamber of each well to a 96-well collection plate.
-
Transfer 50 µL from the medium chamber of each well to a separate 96-well collection plate.
-
-
Sample Processing & Analysis: Process the samples for LC-MS/MS analysis. This typically involves protein precipitation by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[9] Centrifuge to pellet the precipitated protein and analyze the supernatant.
-
Calculation:
-
The concentration measured in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration measured in the medium chamber represents the total drug concentration (bound + unbound).
-
Calculate the Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Medium Chamber)
-
Calculate the Percent Bound: % Bound = (1 - fu) * 100
-
Visualizations
Signaling Pathways and Workflows
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aplm [aplm.kglmeridian.com]
- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free drug concentration monitoring in clinical practice. Rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. enamine.net [enamine.net]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refinement of Amg-837 dosing regimen for sustained efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amg-837 in their experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism of action is to enhance glucose-dependent insulin secretion from pancreatic β-cells by activating GPR40.[4][5][6][7] This glucose dependency makes it a subject of interest for type 2 diabetes research, as it may pose a lower risk of hypoglycemia compared to other insulin secretagogues.[4][6]
Q2: What is the difference between this compound (a partial agonist) and other full GPR40 agonists?
A2: this compound, as a partial agonist, does not induce the maximal possible response from the GPR40 receptor, even at saturating concentrations. In contrast, full agonists can elicit a maximal response. This difference in intrinsic activity can translate to different physiological effects. For instance, some full GPR40 agonists have been shown to engage the enteroinsular axis by stimulating the release of incretins like GLP-1 and GIP from enteroendocrine cells, in addition to directly stimulating insulin secretion.[8] this compound's effects are thought to be primarily focused on the pancreatic β-cell axis.[8]
Q3: What are the key in vitro assays used to characterize this compound activity?
A3: The activity of this compound is typically characterized through a series of in vitro functional assays that measure different stages of the GPR40 signaling cascade. These include:
-
GTPγS Binding Assay: Measures the initial step of G-protein activation upon receptor agonism.
-
Inositol Phosphate (IP) Accumulation Assay: Quantifies the accumulation of downstream second messengers like inositol monophosphate (IP1), which is a stable metabolite of IP3, a product of Gαq signaling.
-
Calcium Flux (Ca2+) Assay: Measures the increase in intracellular calcium concentration, another consequence of Gαq activation.
Q4: What is the expected pharmacokinetic profile of this compound in rodents?
A4: this compound has demonstrated excellent oral bioavailability in rodents. For example, a single 0.5 mg/kg oral dose in rats resulted in a high oral bioavailability of 84% and a maximum plasma concentration (Cmax) of 1.4 µM.[4][6][9]
Troubleshooting Guides
Issue 1: Lower than expected potency of this compound in in vitro assays.
-
Possible Cause: Presence of serum albumin in the assay buffer. This compound is highly bound to plasma proteins, particularly albumin.[10] This binding sequesters the compound, reducing the free concentration available to interact with the GPR40 receptor.
-
Troubleshooting Steps:
-
Minimize Serum/Albumin Concentration: Whenever possible, conduct assays in buffers with very low concentrations of bovine serum albumin (BSA) or human serum albumin (HSA). For example, some protocols specify the use of 0.01% HSA to minimize this effect.[9]
-
Quantify the Effect of Serum: If the presence of serum is unavoidable, it is crucial to perform concentration-response curves in the presence and absence of serum to quantify the potency shift. The EC50 of this compound has been observed to be significantly right-shifted (approximately 180-fold less potent) in the presence of 100% human serum.[4][6]
-
Consider Free vs. Total Concentration: When comparing in vitro potency with in vivo effective concentrations, remember that the total plasma concentration measured in pharmacokinetic studies does not represent the free, active concentration.
-
Issue 2: Inconsistent results in glucose tolerance tests.
-
Possible Cause 1: Improper fasting of animals. A consistent fasting period is critical for establishing a stable baseline blood glucose level.
-
Troubleshooting Steps:
-
Standardize Fasting Conditions: For intraperitoneal glucose tolerance tests (IPGTT), a fasting period of 16-18 hours overnight is commonly used.[11] Ensure all animals have access to water during the fasting period.
-
-
Possible Cause 2: Variability in drug administration. The timing and route of this compound administration relative to the glucose challenge are crucial.
-
Troubleshooting Steps:
-
Possible Cause 3: Stress-induced hyperglycemia in animals. Excessive handling or stressful procedures can elevate blood glucose levels, masking the effect of this compound.
-
Troubleshooting Steps:
-
Acclimatize Animals: Acclimatize the animals to the experimental procedures and handling to minimize stress.
-
Efficient Blood Sampling: Use a consistent and minimally invasive technique for blood sampling from the tail vein.
-
Data Presentation
Table 1: In Vitro Potency of this compound in GPR40 Functional Assays
| Assay Type | Cell Line | EC50 (nM) | Notes |
| GTPγS Binding | A9 cells expressing human GPR40 | 1.5 ± 0.1 | Measures G-protein activation.[4] |
| Inositol Phosphate Accumulation | A9 cells expressing human GPR40 | 7.8 ± 1.2 | Performed in the presence of 0.01% HSA.[9] |
| Calcium Flux (Aequorin) | CHO cells expressing GPR40 | 120 ± 10 (partial agonist) | Compared to full agonists.[8] |
| Calcium Flux (Aequorin) with 0.625% HSA | CHO cells expressing GPR40 | 210 ± 12 | Demonstrates potency shift with albumin.[4][6] |
| Calcium Flux (Aequorin) with 100% human serum | CHO cells expressing GPR40 | 2,140 ± 310 | Shows significant potency reduction in the presence of serum.[4][6] |
Table 2: In Vivo Efficacy of this compound in Rodent Models (Acute Dosing)
| Animal Model | Dose (mg/kg, oral) | Effect on Glucose AUC (IPGTT) | Reference |
| Sprague-Dawley Rats | 0.03 | 3.9% improvement | [6] |
| 0.1 | 14.5% improvement (p<0.05) | [6] | |
| 0.3 | 18.8% improvement (p<0.01) | [6] | |
| Zucker Fatty Rats | 0.3 | Significant improvement | [4] |
| 1 | Significant improvement | [4] | |
| 3 | Significant improvement | [4] |
Table 3: In Vivo Efficacy of this compound in Zucker Fatty Rats (21-Day Dosing)
| Dose (mg/kg, oral, daily) | Decrease in Glucose AUC (IPGTT) on Day 1 | Decrease in Glucose AUC (IPGTT) on Day 21 | Reference |
| 0.03 | 17% | 7% | [4][13] |
| 0.1 | 34% (p<0.001) | 15% (p<0.05) | [4][13] |
| 0.3 | 39% (p<0.001) | 25% (p<0.001) | [4][13] |
Experimental Protocols
In Vitro GTPγS Binding Assay
This protocol is adapted from methods used for Gαq-coupled receptors.
Materials:
-
Cell membranes from a cell line overexpressing GPR40 (e.g., A9_GPR40).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP solution.
-
[35S]GTPγS.
-
This compound stock solution.
-
Non-specific binding control: unlabeled GTPγS.
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated).
-
96-well microplates.
Procedure:
-
Prepare cell membranes from the GPR40-expressing cell line.
-
In a 96-well plate, add in the following order: assay buffer, GDP (final concentration ~1 µM), and cell membranes (5-20 µg protein/well).
-
Add serial dilutions of this compound to the appropriate wells. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of ~200-500 pM.
-
Incubate the plate at room temperature for 30-60 minutes with gentle agitation.
-
Add a slurry of WGA-coated SPA beads to each well.
-
Seal the plate and incubate for at least 1 hour at room temperature to allow the membranes to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and plot the dose-response curve to determine the EC50.
In Vitro Inositol Phosphate (IP) Accumulation Assay (HTRF)
This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) based IP-One assay kit.
Materials:
-
GPR40-expressing cells (e.g., A9_GPR40 or CHO-K1_GPR40).
-
Cell culture medium.
-
Assay buffer with a low percentage of HSA (e.g., 0.01%).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
This compound stock solution.
-
IP-One HTRF assay kit reagents (IP1-d2 conjugate and anti-IP1 cryptate).
-
384-well white microplates.
Procedure:
-
Seed the GPR40-expressing cells into a 384-well plate and incubate to allow for cell attachment.
-
On the day of the assay, replace the culture medium with the stimulation buffer containing LiCl.
-
Add serial dilutions of this compound prepared in assay buffer to the wells.
-
Incubate the plate for 60-90 minutes at 37°C to allow for IP1 accumulation.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to all wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the ratio of the two emission signals and determine the IP1 concentration from a standard curve. Plot the dose-response curve to determine the EC50.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
Materials:
-
Male Sprague-Dawley or Zucker fatty rats.
-
This compound formulation for oral gavage.
-
20% sterile glucose solution for intraperitoneal injection.
-
Blood glucose meter and test strips.
-
Restraining device for rats.
Procedure:
-
Fast the rats overnight for 16-18 hours, with free access to water.
-
Record the body weight of each rat.
-
At time t = -30 minutes, administer this compound or vehicle via oral gavage. The volume is calculated based on body weight.
-
At time t = 0 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood draw, administer the 20% glucose solution via intraperitoneal injection (2 g/kg body weight).
-
Collect blood samples from the tail vein at subsequent time points, for example, 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Measure blood glucose at each time point.
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by this compound in pancreatic β-cells.
Caption: General experimental workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Rat Abdominal Glucose Tolerance Test [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Inositol phosphate accumulation assay [bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. journals.plos.org [journals.plos.org]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating GPR40-Specific Effects of Amg-837 Using Knockout Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the G-protein-coupled receptor 40 (GPR40) specific effects of the agonist Amg-837 using knockout (KO) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism involves binding to and activating GPR40, which is predominantly expressed on pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract.[4][5][6][7] Activation of GPR40 in β-cells potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.[1][8] This means this compound enhances insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia.[1][6]
Q2: Why is it crucial to use GPR40 knockout (KO) models to validate the effects of this compound?
Using GPR40 knockout (KO) models is a critical step in validating that the observed pharmacological effects of this compound are indeed mediated by its interaction with GPR40 and not due to off-target effects.[9][10][11][12] By comparing the response to this compound in wild-type (WT) animals versus GPR40 KO animals, researchers can confirm target engagement and specificity.[1][2][8] If this compound elicits a response in WT mice but has no effect in GPR40 KO mice, it provides strong evidence that the drug's action is GPR40-dependent.[1][2][8] This is a standard and robust method in drug discovery for target validation.[9][13]
Q3: What are the expected outcomes when treating GPR40 KO mice with this compound compared to wild-type mice?
In wild-type (WT) mice, acute administration of this compound is expected to lower glucose excursions and increase glucose-stimulated insulin secretion during a glucose tolerance test.[1][3] In contrast, these effects of this compound are expected to be completely absent or significantly blunted in GPR40 knockout (KO) mice.[1][2][8] For instance, this compound fails to potentiate insulin secretion in isolated islets from GPR40 KO mice.[1][2][8]
Troubleshooting Guides
Issue 1: Inconsistent or weak effects of this compound in wild-type animals.
-
Possible Cause 1: Suboptimal Drug Exposure. this compound is known to have high plasma protein binding (98.7%), which can affect its free concentration and, consequently, its efficacy.[1][2]
-
Troubleshooting Step: Ensure appropriate dosing is used to achieve therapeutic concentrations of free this compound. Review pharmacokinetic data and consider dose-response studies. The half-maximal effective dose to lower post-prandial glucose in rats was found to be approximately 0.05 mg/kg.[8]
-
-
Possible Cause 2: Partial Agonist Activity. this compound is a partial agonist of GPR40.[1][2][14] This means it may not produce the same maximal response as endogenous full agonists like long-chain fatty acids or other synthetic full agonists.
-
Troubleshooting Step: Compare the effects of this compound with a known GPR40 full agonist in your experimental setup to benchmark its activity. Be aware that the magnitude of the effect might be inherently limited by its partial agonism.
-
-
Possible Cause 3: Glucose Dependence. The insulin secretagogue effect of this compound is glucose-dependent.[1]
-
Troubleshooting Step: Ensure that experiments, particularly in vivo glucose tolerance tests and in vitro islet perifusion studies, are conducted under conditions of elevated glucose (e.g., ≥8.3 mM) to observe the potentiating effect of this compound on insulin secretion.[1]
-
Issue 2: Residual effects of this compound are observed in GPR40 KO mice.
-
Possible Cause 1: Incomplete Gene Knockout. The GPR40 gene may not be completely knocked out, leading to some residual receptor expression and function.
-
Troubleshooting Step: Verify the genotype of the KO animals using PCR.[15] Confirm the absence of GPR40 protein expression using techniques like Western blotting or immunohistochemistry on tissues from KO animals compared to WT controls.
-
-
Possible Cause 2: Off-Target Effects. While this compound is reported to be specific for GPR40, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.[16][17]
-
Troubleshooting Step: Perform dose-response studies in both WT and GPR40 KO animals. If the residual effect in KO mice is only observed at much higher doses than those required for efficacy in WT mice, it is likely an off-target effect. Consider screening this compound against a panel of other receptors to identify potential off-targets.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |
| [35S]-GTPγS Binding | A9 cells expressing human GPR40 | EC50 | 1.5 ± 0.1 | [1][2] |
| Calcium Flux | CHO cells expressing GPR40 | EC50 | 120 ± 10 | [14] |
| Insulin Secretion | Isolated mouse islets (at 16.7 mM glucose) | EC50 | 142 ± 20 | [1][2][8] |
Table 2: In Vivo Effects of a Single Dose of this compound in Sprague-Dawley Rats
| Dose (mg/kg) | Glucose AUC Reduction (%) | Reference |
| 0.03 | 3.9 | [8] |
| 0.1 | 14.5 | [8] |
| 0.3 | 18.8 | [8] |
Experimental Protocols
Protocol 1: Validation of this compound Specificity using GPR40 KO Mice in an Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Model: Use age- and sex-matched wild-type (WT) and GPR40 knockout (KO) mice.[1][8]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure basal glucose and insulin levels.
-
Drug Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally by gavage at a predetermined dose (e.g., 0.3 mg/kg).[1]
-
Glucose Challenge: Thirty minutes after drug administration, inject D-glucose (e.g., 2 g/kg body weight) intraperitoneally.[1]
-
Blood Sampling: Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
Analysis: Measure blood glucose levels immediately using a glucometer. Centrifuge blood samples to separate plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.
-
Data Interpretation: Compare the glucose and insulin profiles between the vehicle- and this compound-treated groups in both WT and KO mice. A significant reduction in glucose excursion and an increase in insulin secretion in WT mice treated with this compound, with no corresponding effect in KO mice, confirms GPR40-specific action.[1][8]
Protocol 2: In Vitro Insulin Secretion Assay using Isolated Pancreatic Islets
-
Islet Isolation: Isolate pancreatic islets from WT and GPR40 KO mice using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow recovery.
-
Static Incubation:
-
Pre-incubate size-matched islets in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1 hour.
-
Incubate the islets for 1 hour in KRBB containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, in the presence of vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound.[1]
-
-
Supernatant Collection: Collect the supernatant to measure insulin concentration.
-
Insulin Measurement: Quantify insulin levels in the supernatant using an ELISA or radioimmunoassay.
-
Data Analysis: Normalize insulin secretion to the islet number or total insulin content. The potentiation of glucose-stimulated insulin secretion by this compound should be observed in islets from WT mice but not from GPR40 KO mice.[1][2]
Visualizations
Caption: GPR40 signaling pathway upon activation by this compound.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. allfordrugs.com [allfordrugs.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 10. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlocking Innovation and Accelerating Discovery: The Strategic Role of Mice Models in Modern R&D [barchart.com]
- 14. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. icr.ac.uk [icr.ac.uk]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison of GPR40 Agonists: AMG-837 vs. TAK-875
A detailed guide for researchers and drug development professionals on the pharmacological and experimental profiles of two prominent G protein-coupled receptor 40 (GPR40) agonists.
This guide provides a comprehensive comparison of AMG-837 and TAK-875, two synthetic agonists of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] Both this compound and TAK-875 have been investigated for their potential as anti-diabetic agents, and understanding their distinct characteristics is crucial for ongoing research in this field.
At a Glance: Key Differences
| Feature | This compound | TAK-875 (Fasiglifam) |
| Agonist Type | Partial Agonist[3][4] | Full Agonist[5] |
| Primary Signaling Pathway | Gαq-mediated[3][6] | Gαq-mediated[6][7][8] |
| Incretin Stimulation (in vivo) | Does not significantly improve incretin levels[5] | Does not significantly improve incretin levels[5] |
| Clinical Development Status | Investigated in Phase 1 clinical trials[5] | Development terminated due to liver safety concerns[9] |
Quantitative Data Comparison
The following tables summarize the in vitro potency and in vivo efficacy of this compound and TAK-875 based on available experimental data.
In Vitro Potency (EC50 values)
| Assay | This compound | TAK-875 (Fasiglifam) | Species | Cell Line | Reference |
| Calcium Flux (nM) | 13.5 ± 0.8 | ~30-300 (concentration-dependent) | Human | CHO | [3] |
| 22.6 ± 1.8 | - | Mouse | CHO | [3] | |
| 31.7 ± 1.8 | - | Rat | CHO | [3] | |
| GTPγS Binding (nM) | 1.5 ± 0.1 | - | Human | A9 | [3] |
| Inositol Phosphate (IP) Accumulation (nM) | 7.8 ± 1.2 | 72 | Human | A9 / CHO | [3][10] |
| Insulin Secretion from Isolated Islets (nM) | 142 ± 20 | - | Mouse | Primary Islets | [3][11] |
| Binding Affinity (Ki, nM) | - | 38 | Human | - | [12] |
| - | 140 | Rat | - | [12] |
In Vivo Efficacy in Rodent Models
| Study Type | This compound | TAK-875 (Fasiglifam) | Animal Model | Key Findings | Reference |
| Oral Glucose Tolerance Test (OGTT) | Dose-dependent improvement in glucose tolerance (0.03-0.3 mg/kg) | Improved glucose tolerance and augmented insulin secretion (1-10 mg/kg) | Sprague-Dawley Rats, Zucker Fatty Rats | Both compounds lowered glucose excursions and increased glucose-stimulated insulin secretion. | [3][7] |
| Fasting Blood Glucose | No effect in normal rats; trend towards lower glucose in Zucker fatty rats | No effect in normal rats; reduced fasting hyperglycemia in Zucker diabetic fatty rats | Sprague-Dawley Rats, Zucker Fatty/Diabetic Rats | Both compounds demonstrate glucose-dependent action with a low risk of hypoglycemia. | [3][7][10] |
| Chronic Dosing (21 days) | Sustained improvement in glucose tolerance | - | Zucker Fatty Rats | This compound showed persistent efficacy without tachyphylaxis. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow for evaluating GPR40 agonists.
Detailed Experimental Protocols
Calcium Mobilization Assay (Aequorin Assay)
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in DMEM/F12 medium supplemented with 10% FBS. Cells are transiently transfected with expression plasmids for human GPR40 and aequorin using a lipid-based transfection reagent like Lipofectamine 2000.[3]
-
Cell Preparation: Post-transfection, cells are detached, washed, and resuspended in a buffer (e.g., HBSS) containing a low concentration of human serum albumin (HSA) to minimize non-specific binding. Coelenterazine is added, and the cells are incubated to allow for its uptake and reconstitution of aequorin.[3]
-
Compound Preparation: this compound or TAK-875 stock solutions in DMSO are serially diluted in the assay buffer containing the same concentration of HSA as the cell suspension.[3]
-
Measurement: The cell suspension is injected into wells of a microplate containing the diluted compounds. The light emission resulting from calcium-activated aequorin is immediately measured using a luminometer. The data is then used to generate dose-response curves and calculate EC50 values.[3]
Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture and Labeling: A9 cells stably expressing GPR40 are plated in 96-well plates. The cells are then incubated overnight in an inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.[3]
-
Compound Stimulation: The labeling medium is removed, and the cells are stimulated with various concentrations of this compound or TAK-875 in a buffer containing LiCl (to inhibit inositol monophosphatase) and a low concentration of HSA.[3]
-
Extraction and Measurement: The reaction is quenched with formic acid. The accumulated [3H]-inositol phosphates are then separated and quantified using scintillation counting, often employing scintillation proximity assay (SPA) beads.[3]
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
-
Animal Acclimatization and Fasting: Male Sprague-Dawley or Zucker fatty rats are acclimated for at least one week. Prior to the experiment, the animals are fasted overnight.[3]
-
Compound Administration: this compound or TAK-875, formulated in a vehicle such as 1% methylcellulose, is administered via oral gavage at the desired doses.[3]
-
Glucose Challenge: Typically 30 minutes after compound administration, a glucose solution (e.g., 1 g/kg) is administered via intraperitoneal injection or oral gavage.[3]
-
Blood Sampling and Analysis: Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) post-glucose challenge. Blood glucose levels are measured using a glucometer, and plasma insulin concentrations are determined by ELISA.[3]
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess the effect of the compounds on glucose tolerance and insulin secretion.[3]
Concluding Remarks
Both this compound and TAK-875 are potent GPR40 agonists that have significantly contributed to the understanding of this receptor's role in glucose homeostasis. This compound, as a partial agonist, and TAK-875, as a full agonist, offer different pharmacological profiles. While both have demonstrated efficacy in preclinical models, the clinical development of TAK-875 was halted due to safety concerns, highlighting the challenges in translating preclinical findings.[9] More recent research has focused on developing GPR40 agonists with dual Gαq and Gαs signaling properties, which may offer an enhanced therapeutic window by also stimulating incretin secretion.[6] The detailed comparison provided in this guide serves as a valuable resource for researchers designing new experiments and developing the next generation of GPR40-targeted therapies for type 2 diabetes.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
A Comparative Analysis of AMG-837 and Endogenous Fatty Acid Ligands in GPR40/FFA1 Receptor Activation
For Immediate Release
A detailed comparison of the synthetic GPR40/FFA1 receptor agonist, AMG-837, against its endogenous fatty acid counterparts reveals significant differences in efficacy and signaling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.
This compound, a novel synthetic compound, has been identified as a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This receptor plays a crucial role in glucose-stimulated insulin secretion (GSIS) and is a promising therapeutic target for type 2 diabetes. The endogenous ligands for GPR40 are medium to long-chain free fatty acids (FFAs), which act as full agonists. Understanding the comparative efficacy of this compound and these natural ligands is paramount for the development of effective GPR40-targeted therapies.
Quantitative Comparison of Ligand Efficacy
The following tables summarize the quantitative data from various in vitro assays comparing the potency and efficacy of this compound with endogenous fatty acid ligands at the GPR40/FFA1 receptor.
Table 1: Potency (EC50) of this compound in Various Assays
| Assay Type | Cell Line | Receptor Species | EC50 (nM) |
| GTPγS Binding | A9_GPR40 (stable) | Human | 1.5 ± 0.1 |
| Aequorin Ca2+ Flux | CHO (transient) | Human | 13.5 ± 0.8 |
| Aequorin Ca2+ Flux | CHO (transient) | Mouse | 22.6 ± 1.8 |
| Aequorin Ca2+ Flux | CHO (transient) | Rat | 31.7 ± 1.8 |
| Inositol Phosphate Accumulation | - | Mouse | 11.0 ± 0.05 |
| Insulin Secretion from Isolated Islets | Primary Mouse Islets | Mouse | 142 ± 20 |
Data compiled from multiple preclinical studies.[1][2]
Table 2: Comparative Efficacy of this compound and Endogenous Fatty Acid Ligands
| Ligand | Agonist Type | Maximal Efficacy (vs. Full Agonist) | Notes |
| This compound | Partial Agonist | ~29% (Ca2+ flux), ~50% (IP1 accumulation) | Efficacy is dependent on receptor expression levels.[1] |
| Docosahexaenoic Acid (DHA) | Full Agonist | 100% | A naturally occurring omega-3 fatty acid.[2][3] |
| Arachidonic Acid | Full Agonist | 100% | An omega-6 fatty acid.[1] |
| Oleic Acid | Full Agonist | 100% | A monounsaturated omega-9 fatty acid.[1] |
| Linoleic Acid | Full Agonist | 100% | An omega-6 fatty acid.[1] |
Signaling Pathways and Experimental Workflow
The activation of GPR40 by both this compound and endogenous fatty acids initiates a signaling cascade through the Gαq subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in promoting insulin secretion.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
A Comparative Guide to the Validation of AMG-837 as a Selective GPR40 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMG-837's performance as a selective G protein-coupled receptor 40 (GPR40) partial agonist against other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
Introduction to GPR40 and its Agonists
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[3][4][5] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic class with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues.[6]
GPR40 agonists can be broadly categorized into two main classes: partial agonists and full agonists. This compound is a novel, potent, and selective partial agonist of GPR40.[3][7][8] Other notable GPR40 agonists include TAK-875 (Fasiglifam), another partial agonist that advanced to Phase III clinical trials before being discontinued due to liver safety concerns, and GW-9508, a commonly used tool compound.[2][7] In contrast, compounds like AM-1638 are classified as full agonists, exhibiting greater maximal efficacy in stimulating GPR40 signaling pathways.[2][9] Interestingly, studies have revealed that partial agonists like this compound and full agonists like AM-1638 bind to distinct allosteric sites on the GPR40 receptor.[2][9][10]
Comparative Performance Data
The following tables summarize the in vitro potency and efficacy of this compound in comparison to other GPR40 agonists across various functional assays.
Table 1: Comparative Potency (EC50, nM) of GPR40 Agonists
| Compound | Ca2+ Flux Assay (Human GPR40) | Inositol Phosphate Accumulation (Human GPR40) | GSIS in Mouse Islets |
| This compound (Partial Agonist) | 13.5 ± 0.8[4] | 11.0 ± 0.05 (mouse)[9] | 142 ± 20[3] |
| TAK-875 (Partial Agonist) | ~14[7] | - | - |
| GW-9508 (Partial Agonist) | - | - | - |
| AM-1638 (Full Agonist) | - | 13.1 ± 1.1[9] | 990 ± 150[9] |
| α-Linolenic Acid (Endogenous Agonist) | - | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary.
Table 2: Comparative Efficacy (%Emax relative to an endogenous ligand or full agonist) of GPR40 Agonists
| Compound | Ca2+ Flux Assay | Inositol Phosphate Accumulation | GSIS in Mouse Islets |
| This compound (Partial Agonist) | ~29% (vs. DHA)[9] | ~50% (vs. full agonists)[9] | Lower than full agonists[9] |
| AM-1638 (Full Agonist) | 100% (defined as full agonist) | 100% (defined as full agonist)[9] | 3-4 fold higher than this compound[9] |
GPR40 Signaling Pathways
Activation of GPR40 by agonists initiates a cascade of intracellular events. Partial agonists like this compound primarily signal through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which contribute to the potentiation of glucose-stimulated insulin secretion. Full agonists, such as AM-1638, have been shown to engage both Gαq and Gαs signaling pathways, the latter leading to an increase in cyclic AMP (cAMP) which can also promote insulin secretion.[1][11][12]
Caption: GPR40 Signaling Pathways for Partial and Full Agonists.
Experimental Protocols
Detailed methodologies for the key experiments used to validate GPR40 agonists are provided below.
Experimental Workflow for GPR40 Agonist Validation
The validation of a GPR40 agonist like this compound typically follows a multi-step process, starting with in vitro characterization of receptor binding and functional activity, followed by assessment of its effects on primary cells, and culminating in in vivo efficacy studies.
Caption: Experimental Workflow for GPR40 Agonist Validation.
[³⁵S]GTPγS Binding Assay
This assay measures the initial step of G protein activation following agonist binding to the receptor.
-
Membrane Preparation:
-
Culture cells stably expressing human GPR40 (e.g., CHO-K1 or HEK293) to confluence.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration and store at -80°C.
-
-
Assay Protocol:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA) containing GDP (typically 10-30 µM).[13]
-
Add varying concentrations of the test agonist (e.g., this compound).
-
Add the prepared cell membranes (5-20 µg protein per well).[13]
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[13]
-
Incubate for 30-60 minutes at 30°C with gentle agitation.[13][14]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[13]
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gαq-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
-
Cell Preparation:
-
Seed GPR40-expressing cells (e.g., CHO-K1 or HEK293) into a 384-well white microplate and incubate overnight.[15]
-
-
Assay Protocol:
-
Remove the culture medium and add stimulation buffer containing LiCl (10-50 mM) to inhibit IP1 degradation.[15]
-
Add serial dilutions of the test agonist.
-
Incubate for 30-60 minutes at 37°C.[15]
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).[15]
-
Incubate for 1 hour at room temperature, protected from light.[15]
-
Read the plate on an HTRF-compatible microplate reader (excitation at ~320-340 nm, emission at 620 nm and 665 nm).[15]
-
Calculate the HTRF ratio and determine agonist potency (EC50).
-
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration following GPR40 activation.
-
Cell Preparation:
-
Plate GPR40-expressing cells onto black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion).
-
Remove culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Assay Protocol:
-
Place the dye-loaded plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a stable baseline fluorescence.
-
Add varying concentrations of the test agonist and immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence response is used to determine agonist potency (EC50) and efficacy (Emax).
-
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This ex vivo assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from primary pancreatic islets in a glucose-dependent manner.
-
Islet Isolation and Culture:
-
GSIS Protocol (Static Incubation):
-
Pre-incubate batches of size-matched islets (e.g., 10-15 islets per tube) in a low-glucose Krebs-Ringer Bicarbonate buffer (KRBH) (e.g., 2.8 mM glucose) for 1-2 hours at 37°C.[17][19]
-
Replace the pre-incubation buffer with KRBH containing low glucose (basal) or high glucose (stimulatory, e.g., 16.7 mM) with or without the test agonist at various concentrations.[16][19]
-
Collect the supernatant for insulin measurement using an ELISA or radioimmunoassay.
-
The insulin secretion is often normalized to the total insulin content of the islets, which is determined after lysing the islets with acid-ethanol.[17]
-
Conclusion
This compound has been extensively validated as a potent and selective partial agonist of the GPR40 receptor. In vitro functional assays consistently demonstrate its ability to activate GPR40 signaling, leading to downstream events such as inositol phosphate accumulation and calcium mobilization. Crucially, in ex vivo studies using isolated pancreatic islets, this compound potentiates glucose-stimulated insulin secretion in a GPR40-dependent manner. When compared to full agonists like AM-1638, this compound exhibits lower maximal efficacy, a defining characteristic of a partial agonist. The distinct binding site of this compound compared to full agonists presents opportunities for exploring different modes of GPR40 modulation. While the clinical development of some GPR40 agonists has faced challenges, the robust preclinical data for compounds like this compound underscores the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel GPR40 agonists.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
AMG-837: A Comparative Analysis of Cross-reactivity with Free Fatty Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of AMG-837, a potent agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), with other members of the free fatty acid receptor family. The information presented herein is supported by experimental data to provide an objective assessment of this compound's selectivity profile.
Introduction
This compound is a synthetic, orally bioavailable small molecule that has been identified as a potent partial agonist of GPR40.[1][2] GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[3] Its activation leads to a glucose-dependent increase in insulin secretion, making it an attractive therapeutic target for the treatment of type 2 diabetes.[1][3] A critical aspect in the development of any GPR40 agonist is its selectivity over other related free fatty acid receptors (FFARs), such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4), to minimize off-target effects. This guide focuses on the cross-reactivity of this compound with these receptors.
Quantitative Comparison of this compound Activity on Free Fatty Acid Receptors
The selectivity of this compound has been evaluated using in vitro functional assays. The following table summarizes the available quantitative data on the potency of this compound at human GPR40 and its activity at other human free fatty acid receptors.
| Receptor | Alternative Name | Ligand Specificity | This compound Potency (EC50/Activity) | Reference |
| GPR40 | FFAR1 | Medium and long-chain fatty acids | 13.5 nM (EC50 in Ca2+ flux assay) | [1] |
| GPR41 | FFAR3 | Short-chain fatty acids | No activity up to 10 µM | [1] |
| GPR43 | FFAR2 | Short-chain fatty acids | No activity up to 10 µM | [1] |
| GPR120 | FFAR4 | Long-chain fatty acids | No activity up to 10 µM | [1] |
Data Interpretation: The data clearly demonstrates the high potency and selectivity of this compound for its primary target, GPR40. With an EC50 value in the low nanomolar range for GPR40 and a lack of activity at concentrations up to 10 µM for other tested FFARs, this compound exhibits a selectivity window of over 700-fold. This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it suggests a lower likelihood of off-target effects mediated by other free fatty acid receptors.
Experimental Methodologies
The determination of this compound's activity and selectivity was primarily conducted using a calcium mobilization assay. A detailed description of the typical experimental protocol is provided below.
Calcium Mobilization Assay (Aequorin-based)
This assay measures the increase in intracellular calcium concentration following receptor activation. GPR40 is a Gq-coupled receptor, and its activation leads to a signaling cascade that results in the release of calcium from intracellular stores.
Objective: To determine the potency (EC50) of this compound in activating human GPR40 and to assess its activity on other human FFARs (GPR41, GPR43, and GPR120).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human receptor of interest (GPR40, GPR41, GPR43, or GPR120).
-
Aequorin, a calcium-sensitive photoprotein.
-
Coelenterazine, the substrate for aequorin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other control compounds.
-
Luminometer capable of kinetic readings.
Protocol:
-
Cell Culture and Transfection: Cells are cultured in appropriate media and transfected with a plasmid encoding aequorin. Stable cell lines expressing both the receptor and aequorin are often used for consistency.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to attach and grow overnight.
-
Aequorin Reconstitution: Prior to the assay, the cells are incubated with coelenterazine in assay buffer for a defined period (e.g., 1-4 hours) in the dark to allow for the reconstitution of functional aequorin.
-
Compound Preparation: Serial dilutions of this compound and control compounds are prepared in assay buffer.
-
Calcium Flux Measurement: The cell plate is placed in a luminometer. The instrument injects the compound dilutions into the wells, and the light emission resulting from the calcium-aequorin interaction is measured kinetically over a specific time course (e.g., 30-60 seconds).
-
Data Analysis: The luminescent signal is integrated over time to determine the response. The data is then normalized to the maximum response and plotted against the logarithm of the compound concentration. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit. For cross-reactivity assessment, the activity at the highest tested concentration (e.g., 10 µM) is reported if no significant response is observed.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: GPR40 Signaling Pathway leading to insulin secretion.
Caption: Experimental workflow for assessing this compound cross-reactivity.
References
A Comparative Analysis of AMG-837 and Other GPR40 Full Agonists: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of G-protein coupled receptor 40 (GPR40) agonists, a clear understanding of the comparative efficacy, potency, and signaling profiles of lead compounds is paramount. This guide provides a detailed comparative analysis of AMG-837, a well-characterized partial agonist, with other notable GPR40 full agonists, including TAK-875, LY2881835, and MK-8666. The information is presented to facilitate objective comparison, supported by experimental data and detailed methodologies.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation on pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS)[1][2][3][4]. This glucose-dependent mechanism of action offers a potential advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia[5][6]. The agonists discussed herein have been pivotal in the exploration of GPR40's therapeutic potential, each exhibiting distinct pharmacological properties.
Comparative In Vitro Pharmacology
The in vitro activity of GPR40 agonists is typically characterized by their potency (EC50) and maximal efficacy (Emax) in cell-based assays that measure downstream signaling events. This compound is consistently described as a partial agonist, whereas other compounds like AM-1638 and AM-6226 (structurally related to the class of full agonists) demonstrate full agonism.[5][6][7] The distinction between partial and full agonism is crucial, as it can translate to different in vivo effects, particularly concerning the engagement of the enteroinsular axis.[7][8]
| Compound | Agonist Type | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | Partial | Calcium Flux (Aequorin) | CHO-hGPR40 | 0.12 ± 0.01 µM | 29% (compared to natural ligands) | [7] |
| Inositol Phosphate Accumulation | A9_GPR40 | 7.86 ± 1.2 nM | - | [6] | ||
| GTPγS Binding | - | 13.0 ± 1.8 nM | - | [6] | ||
| GSIS (mouse islets) | Primary mouse islets | 142 ± 20 nM | - | [5] | ||
| TAK-875 | Partial | Intracellular IP Production | CHO-hGPR40 | 72 nM | - | [9] |
| LY2881835 | Full | - | - | Potent agonist | - | [1][3][10] |
| MK-8666 | Partial | - | Human GPR40 | 0.54 nM | - | [11] |
| AM-1638 | Full | Calcium Flux (Aequorin) | CHO-hGPR40 | - | Full agonist | [7] |
| AM-6226 | Full | Calcium Flux (Aequorin) | CHO-hGPR40 | 0.12 µM | - | [11] |
Table 1: Comparative in vitro potency and efficacy of selected GPR40 agonists. Note that direct comparison of EC50 values should be made with caution due to variations in assay conditions and cell lines used across different studies.
GPR40 Signaling Pathways
The activation of GPR40 by agonists initiates a cascade of intracellular events. The canonical pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the potentiation of insulin secretion.[4][13] Interestingly, some studies suggest that certain GPR40 agonists can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which can also enhance insulin and incretin secretion.[14][15] Full agonists, in particular, may exhibit biased signaling, preferentially activating one pathway over the other, or engaging both Gαq and Gαs signaling, which has been linked to more robust incretin secretagogue action.[8][14]
Caption: GPR40 signaling pathways activated by agonists.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize and compare GPR40 agonists. Below are generalized protocols for key experiments.
In Vitro Calcium Mobilization Assay
This assay is a primary screening method to determine the potency and efficacy of GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.[12]
Caption: Workflow for an in vitro calcium mobilization assay.
Methodology:
-
Cell Culture: GPR40-expressing cells (e.g., CHO or HEK293) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.[12]
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Cells are incubated to allow for dye uptake.[12]
-
Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Test compounds (GPR40 agonists) at various concentrations are then added to the wells.
-
Signal Detection: Fluorescence intensity is measured kinetically to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are calculated.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of GPR40 agonists to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner.[5][16]
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or other species.[17][18]
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.[19]
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test GPR40 agonist at various concentrations.[5][16]
-
Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.[18][19]
-
Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.[19]
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using methods such as ELISA or HTRF.[20][21]
-
Data Analysis: The amount of insulin secreted in the presence of the agonist is compared to the amount secreted with high glucose alone to determine the potentiation of GSIS.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to evaluate the effect of a GPR40 agonist on glucose disposal and insulin secretion in a whole-animal model.[20][22]
Caption: Workflow for an in vivo oral glucose tolerance test.
Methodology:
-
Animal Fasting: Rodents (e.g., rats or mice) are fasted overnight to ensure a baseline glycemic state.[21]
-
Baseline Measurement: A baseline blood sample is taken (t=0) to measure fasting blood glucose and plasma insulin levels.[20]
-
Compound Administration: The GPR40 agonist or vehicle is administered, typically via oral gavage.
-
Glucose Challenge: After a predetermined time to allow for drug absorption, a concentrated glucose solution is administered orally.[20]
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).[20]
-
Analysis: Blood glucose levels are measured immediately, and plasma is separated for subsequent insulin measurement. The area under the curve (AUC) for both glucose and insulin is calculated to assess the compound's effect on glucose tolerance and insulin secretion.
In Vivo Efficacy and Clinical Development
Several GPR40 agonists have advanced to clinical trials, providing valuable insights into their therapeutic potential and challenges.
-
This compound: Preclinical studies demonstrated that this compound improves glucose tolerance in rodents by stimulating insulin secretion in a GPR40-dependent manner.[5][23]
-
TAK-875 (Fasiglifam): This compound showed robust glucose-lowering effects in phase II and III clinical trials.[22][24][25] However, its development was terminated due to concerns about liver toxicity in a subset of patients.[25][26]
-
LY2881835: This potent and selective GPR40 agonist demonstrated dose-dependent reductions in glucose levels and increases in insulin and GLP-1 secretion in preclinical models.[1][3][10]
-
MK-8666: A partial GPR40 agonist that was generally well-tolerated in early clinical studies and showed robust glucose-lowering efficacy in patients with type 2 diabetes.[27][28] However, its development was also discontinued due to liver safety concerns.[29][30]
The clinical discontinuation of TAK-875 and MK-8666 due to liver safety issues has raised questions about whether this is a class-wide effect for GPR40 agonists or specific to the chemical scaffolds of these compounds.[25][29][30]
Conclusion
The comparative analysis of this compound and other GPR40 full agonists highlights the diverse pharmacological landscape of this class of compounds. While partial agonists like this compound and TAK-875 have demonstrated significant glucose-lowering effects, the potential for enhanced efficacy through dual engagement of insulin and incretin secretion by full agonists remains an area of active research.[8] The key challenge for the continued development of GPR40 agonists is to identify compounds with robust and durable efficacy while avoiding the off-target effects, particularly liver toxicity, that have hampered previous clinical candidates. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in their efforts to discover and develop the next generation of safe and effective GPR40-targeted therapies for type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 17. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 27. prosciento.com [prosciento.com]
- 28. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amg-837 and GW9508 on Insulin Secretion: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key GPR40 agonists, Amg-837 and GW9508, and their respective impacts on insulin secretion. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to inform preclinical research and development decisions.
Introduction to GPR40 Agonists in Diabetes Research
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action makes GPR40 agonists an attractive class of drugs with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. This compound and GW9508 are two synthetic agonists that have been instrumental in elucidating the therapeutic potential and challenges of targeting GPR40.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and GW9508 based on available preclinical data.
In Vitro Activity
| Parameter | This compound | GW9508 | Reference |
| Target | GPR40 (FFAR1) | GPR40 (FFAR1) & GPR120 | [2][3] |
| GTPγS Binding (EC50) | 1.5 ± 0.1 nM (human GPR40) | Data not available | [2] |
| Inositol Phosphate Accumulation (EC50) | 7.8 ± 1.2 nM (human GPR40) | Data not available | [2] |
| Ca2+ Flux (EC50) | 13.5 ± 0.8 nM (human GPR40) | 47.8 nM (human GPR40, HEK293 cells) | [2][3] |
| Insulin Secretion (Isolated Islets) | EC50: 142 ± 20 nM (mouse islets, 16.7 mM glucose) | Inhibited GSIS at >20 µM in primary rat islets | [2][4] |
| Insulin Secretion (Cell Lines) | Data not available | Potentiated GSIS in MIN6 and INS-1D cells | [3][5] |
In Vivo Efficacy: Glucose Tolerance Tests
| Study Parameter | This compound | GW9508 | Reference |
| Animal Model | Sprague-Dawley Rats | High-Fat Diet-Induced Diabetic Mice | [6][7] |
| Dose | 0.03, 0.1, 0.3 mg/kg (oral gavage) | Long-term low dose in diet | [6][7] |
| Effect on Glucose Tolerance | Dose-dependent improvement in glucose clearance | Improved glucose intolerance | [6][7] |
| Effect on Insulin Secretion | Dose-dependent increase in glucose-stimulated insulin secretion | Decreased plasma insulin (long-term treatment) | [6][7] |
Signaling Pathways and Mechanism of Action
Both this compound and GW9508 exert their effects by activating GPR40, which is primarily coupled to the Gαq signaling pathway.[8] This initiates a cascade of intracellular events leading to the potentiation of insulin secretion.
A notable difference in the reported mechanism of GW9508 is its potential to inhibit GSIS in primary rat islets by activating ATP-sensitive potassium (KATP) channels, a mechanism that appears to be downstream of GPR40 activation.[2][4] This contrasts with its potentiating effect in insulinoma cell lines and highlights the importance of the experimental system in evaluating compound activity.
Experimental Protocols
Standardized methodologies are crucial for the reliable comparison of compound performance. Below are generalized protocols for key experiments based on the cited literature.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
A typical workflow for assessing the effect of GPR40 agonists on insulin secretion in vitro is as follows:
Protocol Details:
-
Islet Isolation/Cell Culture: Pancreatic islets are isolated from rodents (e.g., mice, rats) by collagenase digestion. Alternatively, insulin-secreting cell lines like INS-1 or MIN6 are cultured to confluence.[3][5]
-
Pre-incubation: Islets or cells are pre-incubated in a Krebs-Ringer bicarbonate buffer (or similar) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 1 hour) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with fresh buffer containing either low or high glucose concentrations (e.g., 16.7 mM) with or without the test compound (this compound or GW9508) at various concentrations. The incubation period is typically 1-2 hours.
-
Sample Collection and Analysis: The supernatant is collected, and the insulin concentration is measured using methods such as ELISA or radioimmunoassay. Data is often normalized to the total protein or DNA content.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess the effect of a compound on glucose homeostasis in vivo.
Protocol Details:
-
Animal Acclimatization and Fasting: Rodents (e.g., rats, mice) are acclimatized to the housing conditions and then fasted overnight (typically 12-16 hours) with free access to water.[6]
-
Compound Administration: The test compound (this compound or GW9508) or vehicle is administered orally via gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).[6]
-
Glucose Challenge: A baseline blood sample is taken (time 0), and then a concentrated glucose solution is administered orally (e.g., 2 g/kg body weight).[6]
-
Blood Sampling and Analysis: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured immediately using a glucometer. Plasma can be separated for later measurement of insulin levels by ELISA.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall effect of the compound on glucose tolerance and insulin secretion.
Discussion and Conclusion
This compound and GW9508 have both been valuable tools in the study of GPR40-mediated insulin secretion. The available data suggests that while both compounds are potent GPR40 agonists, their effects on insulin secretion can vary depending on the experimental system.
This compound has demonstrated consistent potentiation of GSIS in both in vitro and in vivo models. In contrast, the effects of GW9508 on insulin secretion appear more complex, with reports of both potentiation in cell lines and inhibition in primary islets. This discrepancy may be due to species differences, off-target effects at higher concentrations, or differences in the downstream signaling pathways engaged in different cell types.
For researchers selecting a GPR40 agonist, the choice between this compound and GW9508 will depend on the specific research question and experimental model. This compound appears to be a more straightforward tool for studying the potentiation of GSIS via GPR40. The conflicting data surrounding GW9508, while making it a more complex tool, also presents an opportunity to investigate the nuanced regulation of insulin secretion and the potential for GPR40 agonists to have differential effects under various physiological and pathological conditions.
This guide provides a comparative overview based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to carefully consider the experimental context when interpreting the results of studies using these compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW9508 inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AMG-837: A Comparative Analysis of Novel GPR40 Agonists in Development
For Immediate Release
Shanghai, China – December 13, 2025 – This guide provides a comprehensive benchmarking analysis of the partial GPR40 agonist AMG-837 against other novel GPR40 agonists that have been in development. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available preclinical and clinical data. The guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and visualizes the core signaling pathway.
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been a significant target for the development of novel therapeutics for type 2 diabetes.[1] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism to improve glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues.[2] this compound, developed by Amgen, is a partial agonist of GPR40.[2] This guide compares this compound to other notable GPR40 agonists, including the partial agonist fasiglifam (TAK-875) and various full agonists or ago-allosteric modulators (AgoPAMs) such as AM-1638.
A key differentiator among these compounds is their classification as either partial or full agonists. Partial agonists like this compound and TAK-875 primarily act on pancreatic β-cells to stimulate insulin secretion. In contrast, full agonists, also referred to as AgoPAMs like AM-1638, not only stimulate insulin secretion but also engage the enteroinsular axis by promoting the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[1][3] This dual mechanism of action has been suggested to offer superior glycemic control.[1]
However, the development of GPR40 agonists has faced challenges. Notably, the clinical development of fasiglifam (TAK-875) was terminated due to concerns about liver safety, highlighting a critical safety aspect for this class of compounds.[4]
Quantitative Performance Comparison
The following tables summarize the in vitro potency and efficacy of this compound and comparator GPR40 agonists. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with this in mind.
| Compound | Agonist Type | Target | Assay Type | EC50 (nM) | Emax (%) | Source |
| This compound | Partial Agonist | Human GPR40 | IP1 Accumulation | 15 | 35 | [5] |
| AM-1638 | Full Agonist (AgoPAM) | Human GPR40 | IP1 Accumulation | 15 | 100 | [5] |
| TAK-875 | Partial Agonist | Human GPR40 | Calcium Mobilization | 72 | Not Reported |
Table 1: In Vitro Potency and Efficacy of GPR40 Agonists in Cell-Based Assays.
| Compound | Target Species | Assay Type | EC50 (µM) | Maximum Insulin Secretion (Fold increase over this compound) | Source |
| This compound | Mouse Islets | GSIS | Not Reported | 1 | [3] |
| AM-1638 | Mouse Islets | GSIS | 0.99 | ~3-4 | [3] |
Table 2: Comparative Efficacy in Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events leading to the potentiation of insulin secretion. The signaling pathway differs between partial and full agonists, with the latter also engaging Gs-coupling to stimulate incretin release.
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of GPR40 Agonists Amg-837 and AM-1638 on Incretin Secretion
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of the in vivo effects of two G protein-coupled receptor 40 (GPR40) agonists, Amg-837 and AM-1638, with a specific focus on their differential impacts on incretin hormone secretion. While the initial query referenced these compounds in the context of GPR119, it is critical to note that this compound and AM-1638 are well-characterized as agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). This receptor is a key regulator of both insulin and incretin secretion.[1][2][3][4][5] This distinction is fundamental to understanding their mechanisms of action and interpreting the experimental data presented herein.
This compound is a partial agonist of GPR40, whereas AM-1638 acts as a full agonist.[1][4] This difference in pharmacological activity leads to distinct downstream physiological effects, particularly concerning the engagement of the enteroinsular axis—the communication pathway between the gut and the pancreatic islets. This guide will summarize the available preclinical data, provide detailed experimental methodologies for assessing incretin secretion, and visualize the relevant biological pathways and workflows.
Performance Comparison: Incretin and Insulin Secretion
The primary distinction in the in vivo profiles of this compound and AM-1638 lies in their ability to stimulate the release of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). AM-1638, as a full GPR40 agonist, robustly stimulates the secretion of both GLP-1 and GIP from enteroendocrine cells in the intestine, in addition to promoting glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] In contrast, the partial agonist this compound primarily enhances GSIS with minimal to no significant effect on GLP-1 or GIP levels in vivo.[1][2][3]
The enhanced efficacy of AM-1638 in glycemic control in rodent models is attributed to its dual action on both the pancreas and the gut.[1] The stimulation of incretins by AM-1638 further potentiates insulin release from β-cells, an effect not observed with this compound.[1][6]
Quantitative Data Summary
| Parameter | This compound (Partial Agonist) | AM-1638 (Full Agonist) | Reference |
| Target Receptor | GPR40 (FFAR1) | GPR40 (FFAR1) | [1][3][4] |
| In Vivo GLP-1 Secretion | Does not substantially increase GLP-1 levels. | Significantly increases GLP-1 levels. | [1] |
| In Vivo GIP Secretion | Does not substantially increase GIP levels. | Significantly increases GIP levels. | [1] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Potentiates GSIS from pancreatic β-cells. | Potentiates GSIS from pancreatic β-cells. | [1][3] |
| Mechanism of Action | Primarily engages the pancreatic β-cell axis. | Engages both the pancreatic β-cell and enteroendocrine axes (enteroinsular axis). | [1] |
| In Vitro Efficacy (Inositol Phosphate Production in Human Islets) | Lower efficacy (~8-10 fold less than AM-1638). | High efficacy. | [1] |
Signaling Pathway and Experimental Workflow
GPR40 Signaling in Pancreatic β-Cells and Enteroendocrine L-Cells
Activation of GPR40 by agonists in both pancreatic β-cells and intestinal L-cells initiates a signaling cascade primarily through the Gαq subunit of the G protein.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in calcium is a key trigger for the exocytosis of insulin-containing granules in β-cells and GLP-1-containing granules in L-cells. Full agonists like AM-1638 are thought to induce a more robust and sustained signaling response compared to partial agonists like this compound, which may explain the differential effect on incretin secretion.[1]
Caption: GPR40 signaling cascade leading to insulin and incretin secretion.
In Vivo Experimental Workflow for Assessing Incretin Secretion
The standard procedure for evaluating the in vivo effect of compounds on incretin secretion is the oral glucose tolerance test (OGTT) with serial blood sampling for hormone analysis.[8][9][10] This protocol allows for the simultaneous assessment of glucose homeostasis and the secretion profiles of insulin, GLP-1, and GIP.
Caption: Workflow for in vivo assessment of incretin secretion via OGTT.
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT) for Incretin Measurement in Mice
This protocol is a representative methodology synthesized from standard practices in the field.[8][10][11][12]
1. Animals and Acclimation:
-
Species: Male C57BL/6J mice, 8-12 weeks of age.
-
Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimation: Allow mice to acclimate for at least one week before the experiment. Handle mice daily for several days leading up to the study to minimize stress.
2. Compound and Glucose Preparation:
-
Vehicle: Prepare a suitable vehicle for the test compounds (e.g., 0.5% methylcellulose with 0.25% Tween-80 in water).
-
Test Compounds: Prepare suspensions of this compound and AM-1638 in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Glucose Solution: Prepare a 20-30% D-glucose solution in sterile water for oral gavage.
3. Experimental Procedure:
-
Fasting: Fast mice for 6 to 18 hours prior to the experiment, with free access to water.[10] A 6-hour fast is often sufficient and may be physiologically more relevant.
-
Baseline Sample (t=-30 min or as designated):
-
Administer the vehicle or test compound (this compound or AM-1638) via oral gavage at a volume of 5-10 mL/kg.
-
-
Glucose Challenge (t=0 min):
-
Thirty to sixty minutes after compound administration, collect a baseline blood sample (~50 µL) from the tail tip into an EDTA-coated microcentrifuge tube containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (for GLP-1 preservation). Immediately measure blood glucose with a glucometer.
-
Administer the glucose solution (e.g., 2 g/kg) via oral gavage.
-
-
Post-Challenge Blood Sampling:
4. Sample Processing and Analysis:
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 5,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Hormone Measurement: Quantify plasma levels of insulin, total GLP-1, and total GIP using commercially available ELISA or radioimmunoassay (RIA) kits.
-
Data Analysis:
-
Plot the mean blood glucose and hormone concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose, insulin, GLP-1, and GIP to quantify the total response over the time course.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Conclusion
The in vivo comparison of this compound and AM-1638 reveals a critical distinction based on their GPR40 agonist activity. While both compounds effectively potentiate glucose-stimulated insulin secretion, only the full agonist, AM-1638, significantly engages the incretin axis by stimulating GLP-1 and GIP release.[1] This dual action on both pancreatic β-cells and enteroendocrine cells contributes to its superior glycemic control in preclinical models. For researchers developing therapies targeting GPR40, understanding the differential pharmacology of partial versus full agonism is paramount, as it directly translates to distinct physiological outcomes, particularly concerning the potentiation of the beneficial effects of incretin hormones.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR40 Receptor Agonists for the Treatment of Type 2 Diabetes and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Confirming AMG-837's On-Target Efficacy: A Comparative Guide to GPR40 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G protein-coupled receptor 40 (GPR40) agonist, AMG-837, and the theoretical application of a GPR40 antagonist to confirm its mechanism of action. The experimental data presented herein is based on published findings and established pharmacological principles.
This compound is a potent partial agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor primarily expressed on pancreatic β-cells.[1][2] Its activation leads to a glucose-dependent increase in insulin secretion, making it a therapeutic candidate for type 2 diabetes.[1][3][4] Confirmation of its on-target activity is crucial, and this is typically achieved through two primary methods: genetic knockout of the target receptor and pharmacological blockade with a specific antagonist.
While studies have definitively shown that the effects of this compound are absent in GPR40 knockout mice, this guide will focus on the complementary approach of using a GPR40 antagonist.[1][3] This method allows for the acute and reversible inhibition of the receptor, providing a powerful tool to dissect the compound's specific contribution to the observed biological effects.
Quantitative Comparison of this compound Activity With and Without a GPR40 Antagonist
The following tables summarize the expected outcomes from key in vitro assays, comparing the activity of this compound alone with its activity in the presence of a selective GPR40 antagonist, such as GW-1100.
Table 1: In Vitro Potency of this compound in GPR40-Expressing Cells
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | GTPγS Binding | A9_GPR40 | EC50 | 1.5 ± 0.1 nM |
| This compound | Inositol Phosphate Accumulation | CHO-K1/GPR40 | EC50 | 11.0 ± 0.05 nM |
| This compound | Calcium Flux | CHO-K1/GPR40 | EC50 | 120 ± 10 nM |
| This compound | Insulin Secretion (at 16.7 mM glucose) | Isolated Mouse Islets | EC50 | 142 ± 20 nM |
Data compiled from published studies.[1][5]
Table 2: Comparative Efficacy of this compound in the Presence of a GPR40 Antagonist
| Condition | Assay | Expected Outcome | Rationale |
| This compound alone | Calcium Flux | Dose-dependent increase in intracellular calcium | GPR40 activation stimulates the Gαq pathway, leading to calcium mobilization.[6] |
| This compound + GPR40 Antagonist | Calcium Flux | No significant increase in intracellular calcium | The antagonist competitively or non-competitively blocks this compound from binding to and activating GPR40.[7][8] |
| This compound alone (high glucose) | Insulin Secretion | Potentiation of glucose-stimulated insulin secretion (GSIS) | GPR40 agonism enhances the β-cell response to glucose.[1] |
| This compound + GPR40 Antagonist (high glucose) | Insulin Secretion | GSIS levels comparable to high glucose alone (no potentiation) | The antagonist prevents this compound from augmenting the glucose-induced insulin release.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Flux Assay
Objective: To measure the change in intracellular calcium concentration in response to GPR40 activation by this compound, and the inhibition of this response by a GPR40 antagonist.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
This compound.
-
GPR40 antagonist (e.g., GW-1100).
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: On the day of the experiment, replace the culture medium with assay buffer containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: For antagonist treatment groups, add the GPR40 antagonist to the desired final concentration and incubate for a further 15-30 minutes.
-
Agonist Addition and Measurement: Place the plate in the fluorescent plate reader. Record baseline fluorescence, then add varying concentrations of this compound. Continue to record fluorescence intensity at regular intervals to measure the change in intracellular calcium.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of this compound to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner and the blockade of this effect by a GPR40 antagonist.
Materials:
-
Isolated pancreatic islets (e.g., from mice).
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated).
-
This compound.
-
GPR40 antagonist.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
Treatment Incubation: Transfer groups of islets to KRB buffer containing either:
-
Low glucose (basal control).
-
High glucose (stimulated control).
-
High glucose + varying concentrations of this compound.
-
High glucose + GPR40 antagonist.
-
High glucose + this compound + GPR40 antagonist.
-
-
Incubate for 60-90 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each group.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the amount of insulin secreted to the islet number or protein content. Compare the potentiation of GSIS by this compound in the presence and absence of the antagonist.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and the logical basis for using a GPR40 antagonist to confirm this compound's mechanism of action.
Caption: this compound activates the GPR40 signaling cascade.
Caption: Workflow for antagonist confirmation of this compound activity.
Caption: Logical framework for confirming mechanism of action.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Replicating Preclinical Findings on the Anti-Diabetic Effects of AMG-837
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-diabetic effects of AMG-837, a partial agonist of the G-protein coupled receptor 40 (GPR40/FFAR1), with other notable GPR40 modulators. The data and protocols presented are collated from published findings to assist researchers in replicating and building upon these studies.
Introduction to this compound and GPR40 Agonism
This compound is a potent, orally bioavailable partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2] Activation of GPR40 by fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS), making it a therapeutic target for type 2 diabetes.[3] this compound emerged from the optimization of a series of β-substituted phenylpropanoic acids.[2] This guide compares this compound to TAK-875 (Fasiglifam), another clinically investigated partial GPR40 agonist, and AM-1638, a GPR40 full agonist, to highlight the nuances in their pharmacological profiles. While showing promise in preclinical studies, the clinical development of this compound was discontinued, reportedly due to toxicity concerns.[4]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay | Species | EC₅₀ (nM) | Maximal Efficacy (% of control/natural ligand) | Reference(s) |
| This compound | hGPR40 | Ca²⁺ Flux | Human | 13.5 | Partial Agonist | [1] |
| mGPR40 | GSIS | Mouse | 142 | - | [1] | |
| TAK-875 | hGPR40 | - | Human | - | Partial Agonist | [5][6] |
| AM-1638 | hGPR40 | - | Human | - | Full Agonist | [7] |
| mGPR40 | GSIS | Mouse | ~100 | 3-4 fold > this compound | [8] |
hGPR40: human GPR40; mGPR40: mouse GPR40; GSIS: Glucose-Stimulated Insulin Secretion; EC₅₀: Half-maximal effective concentration.
Table 2: In Vivo Anti-Diabetic Effects in Rodent Models
| Compound | Animal Model | Dose | Key Finding | Reference(s) |
| This compound | Sprague-Dawley Rats | 0.03-0.3 mg/kg | Dose-dependent improvement in glucose tolerance. | [1][3] |
| Zucker Fatty Rats | 0.3-3 mg/kg | Significant improvement in glucose tolerance. | [9] | |
| Zucker Fatty Rats | 0.03-0.3 mg/kg (21 days) | Sustained improvement in glucose tolerance. | [9] | |
| TAK-875 | Diabetic Rats | - | Improved postprandial and fasting hyperglycemia. | [5] |
| AM-1638 | Diet-Induced Obese Mice | 60 mg/kg | Superior glycemic control compared to this compound. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is a standard method to assess in vivo glucose metabolism.
-
Animal Model: Male Sprague-Dawley or Zucker fatty rats are commonly used.[1]
-
Acclimatization: Animals are acclimated for at least one week with ad libitum access to standard chow and water.
-
Fasting: Animals are fasted overnight (approximately 16 hours) prior to the test.[12][13]
-
Compound Administration: this compound or comparator compounds are administered orally (p.o.) via gavage 30-60 minutes before the glucose challenge.[1] Vehicle control (e.g., 0.5% methylcellulose) is administered to the control group.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.
-
Glucose Challenge: A solution of D-glucose (typically 2 g/kg body weight) is administered orally.[14]
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can be determined by ELISA. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This in vitro assay assesses the direct effect of compounds on pancreatic β-cell function.
-
Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: Batches of size-matched islets are then incubated for a defined period (e.g., 60 minutes) in KRB buffer containing:
-
Low glucose (2.8 mM) + vehicle
-
High glucose (e.g., 16.7 mM) + vehicle
-
High glucose (16.7 mM) + varying concentrations of this compound or comparator compounds.[8]
-
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using an insulin ELISA kit.
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets per group.
Visualizing the Mechanisms
GPR40 Signaling Pathway
Activation of GPR40 by agonists like this compound initiates a signaling cascade within the pancreatic β-cell, leading to enhanced insulin secretion.
Caption: GPR40 signaling cascade in pancreatic β-cells.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the anti-diabetic efficacy of a compound in a rodent model.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mft.nhs.uk [mft.nhs.uk]
- 13. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 14. ruh.nhs.uk [ruh.nhs.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of AMG-837
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for AMG-837, a potent and orally bioavailable GPR40 agonist used in laboratory research. While specific institutional and local regulations must always be followed, this document outlines the essential steps for the safe disposal of this bioactive small molecule.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for various forms of this compound.
| Property | This compound (Free Acid) | This compound (Hemiclcium Salt) | This compound (Calcium Salt Hydrate) |
| Molecular Formula | C₂₆H₂₁F₃O₃ | C₂₆H₂₀F₃O₃·½Ca | C₅₂H₄₂CaF₆O₇ |
| Molecular Weight | 438.44 g/mol | 457.47 g/mol [1][2] | 932.97 g/mol [3][4] |
| Appearance | Solid Powder[3] | - | Solid Powder[3] |
| Solubility | Soluble in DMSO[3][4] | Soluble to 100 mM in DMSO[1] | Soluble in DMSO, not in water[3][4] |
| Purity | >98%[5] | ≥98%[1][2] | >98%[3][4] |
| Storage | - | Store at +4°C[1] | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C.[3][4] |
| CAS Number | 865231-46-5[3] | 1291087-14-3[1] | 1259389-38-2[3][4] |
Immediate Safety and Handling
Before beginning any procedure, it is crucial to handle this compound within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses. Avoid inhaling dust and prevent direct contact with skin and eyes.
Step-by-Step Disposal Protocol
As a bioactive compound, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6]
1. Waste Segregation:
-
Solid Waste: Collect all unused or expired solid this compound, along with contaminated disposable items such as pipette tips, weighing boats, and gloves, in a dedicated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Sharps: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated sharps container specifically for hazardous chemical waste.
2. Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
Adhere to any additional specific labeling requirements mandated by your institution.
3. Storage of Hazardous Waste:
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the containers are kept tightly closed except when adding waste. Store them away from incompatible materials to prevent any adverse chemical reactions.
4. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Always follow their specific procedures and guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. xmobio.com [xmobio.com]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Amg-837: A Guide for Researchers
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Amg-837 is paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for this compound, a selective GPR40 agonist.
Physicochemical and Pharmacological Properties of this compound
This compound is a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] Its activity is characterized by its ability to stimulate glucose-dependent insulin secretion.[1][4] The compound's properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | [1] |
| Molecular Formula | C₂₆H₂₁F₃O₃ | [5] |
| Molecular Weight | 438.44 g/mol | [1] |
| Appearance | Solid powder | [6] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [5][6] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [7][8][9] |
| hGPR40 EC₅₀ (Ca²⁺ flux) | 13.5 nM | [1][8] |
| mGPR40 EC₅₀ (Ca²⁺ flux) | 22.6 nM | [8] |
| rGPR40 EC₅₀ (Ca²⁺ flux) | 31.7 nM | [8] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to strict safety protocols is mandatory to prevent inhalation, ingestion, or skin contact.[7]
Recommended Personal Protective Equipment:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.
-
Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator may be required.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated workspace within a chemical fume hood.
-
Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use appropriate tools for weighing and transferring the substance.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Spill Management: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and decontaminate the surface with a suitable solvent (e.g., alcohol).[7] Dispose of contaminated materials as hazardous waste.
-
Hygiene: After handling, wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.[7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocols
In Vitro Calcium Mobilization Assay for GPR40 Agonists
This protocol outlines a typical in vitro calcium mobilization assay to determine the potency of GPR40 agonists like this compound.[10]
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and other test compounds.
-
A known GPR40 agonist as a positive control.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[10]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for approximately 1 hour at 37°C in the dark.[10]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.[10]
-
Baseline Reading: Record a stable baseline fluorescence for each well.
-
Compound Addition: Add the prepared compound dilutions to the respective wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the EC₅₀ value for this compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further clarify the mechanisms and procedures associated with this compound, the following diagrams illustrate the GPR40 signaling pathway and the recommended workflow for safe handling and disposal.
Caption: GPR40 signaling cascade initiated by this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837 |CAS:865231-46-5 Probechem Biochemicals [probechem.com]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
